molecular formula C7H6BrNO3 B1290230 2-((2-Bromopyridin-3-yl)oxy)acetic acid CAS No. 118650-04-7

2-((2-Bromopyridin-3-yl)oxy)acetic acid

Katalognummer: B1290230
CAS-Nummer: 118650-04-7
Molekulargewicht: 232.03 g/mol
InChI-Schlüssel: UEKYGQXOQQMBGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2-Bromopyridin-3-yl)oxy)acetic acid ( 118650-04-7) is a high-purity brominated pyridine derivative of significant interest in scientific research and development. This compound, with the molecular formula C7H6BrNO3 and a molecular weight of 232.03 g/mol, is characterized by its acetic acid chain linked to the 2-bromopyridin-3-yl group via an ether bond . The bromine atom on the pyridine ring makes it a versatile and valuable building block (synthon) in organic synthesis, particularly in metal-catalyzed cross-coupling reactions, such as Suzuki reactions, for constructing complex biaryl structures. Researchers primarily utilize this compound as a key intermediate in the synthesis of potential active pharmaceutical ingredients (APIs) and other novel chemical entities for medicinal chemistry and drug discovery programs . The product is offered with a guaranteed purity of 95% or higher and requires storage in a sealed container under dry, cold conditions (2-8°C) to ensure stability . This product is intended for research purposes in a laboratory setting and is strictly for Research Use Only. It is not approved for human, veterinary, or personal use.

Eigenschaften

IUPAC Name

2-(2-bromopyridin-3-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c8-7-5(2-1-3-9-7)12-4-6(10)11/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKYGQXOQQMBGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600630
Record name [(2-Bromopyridin-3-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118650-04-7
Record name [(2-Bromopyridin-3-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 2-((2-Bromopyridin-3-yl)oxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-((2-Bromopyridin-3-yl)oxy)acetic acid CAS Registry: 1019864-86-2 (Acid), 1354261-75-6 (Ethyl Ester precursor) Molecular Formula:


Core Application:  This moiety serves as a critical pharmacophore in medicinal chemistry, particularly in the development of CRTH2 antagonists, prostaglandin D2 receptor modulators, and various kinase inhibitors. The 2-bromo handle provides an essential site for further diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, while the oxyacetic acid tail functions as a polar anchor or linker.

This guide details a scalable, high-fidelity synthesis pathway utilizing a Williamson Ether Synthesis strategy. It prioritizes regiochemical control (O-alkylation vs. N-alkylation) and process safety.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached via a disconnection of the ether linkage (


). This reveals two primary precursors: the nucleophilic 2-bromo-3-hydroxypyridine  and the electrophilic ethyl bromoacetate .
Strategic Considerations
  • Regioselectivity (O- vs. N-Alkylation): 3-Hydroxypyridines are ambident nucleophiles. Under basic conditions, the anion can alkylate at the oxygen (desired) or the nitrogen (undesired).

    • Solution: The presence of the bromine atom at the C2 position provides significant steric hindrance adjacent to the nitrogen, kinetically disfavoring N-alkylation. Furthermore, using a "hard" base (e.g.,

      
      ) in a polar aprotic solvent promotes the formation of the oxy-anion.
      
  • Ester Strategy: Using ethyl bromoacetate (rather than bromoacetic acid directly) prevents the consumption of base by the carboxylic acid and improves the solubility of the electrophile in organic media.

Pathway Diagram

SynthesisPathway SM1 2-Bromo-3-hydroxypyridine (Nucleophile) INT Intermediate Ester (Ethyl 2-((2-bromopyridin-3-yl)oxy)acetate) SM1->INT Step 1: O-Alkylation K2CO3, DMF, 60°C SM2 Ethyl Bromoacetate (Electrophile) SM2->INT PROD Target Product 2-((2-Bromopyridin-3-yl)oxy)acetic acid INT->PROD Step 2: Hydrolysis LiOH, THF/H2O

Caption: Two-step synthesis pathway involving nucleophilic substitution followed by ester hydrolysis.

Part 2: Detailed Experimental Protocols

Step 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Synthesize Ethyl 2-((2-bromopyridin-3-yl)oxy)acetate.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]RoleCAS
2-Bromo-3-hydroxypyridine 1.0Substrate6602-32-0
Ethyl bromoacetate 1.2Electrophile105-36-2
Potassium Carbonate (

)
2.0 - 2.5Base584-08-7
DMF (N,N-Dimethylformamide) 10 volSolvent68-12-2
Protocol
  • Setup: Charge a round-bottom flask with 2-bromo-3-hydroxypyridine (1.0 eq) and anhydrous DMF (10 mL/g of substrate).

  • Deprotonation: Add powdered

    
     (2.0 eq) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes.
    
    • Expert Note: This pre-stir ensures formation of the phenoxide-like anion. The solution typically turns yellow/orange.

  • Addition: Add ethyl bromoacetate (1.2 eq) dropwise over 10 minutes.

    • Safety: Ethyl bromoacetate is a potent lachrymator.[4] Perform strictly in a fume hood.

  • Reaction: Heat the mixture to 60°C and stir for 3–5 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LCMS. The starting material (Rt ~ low) should disappear, replaced by the less polar ester product.

  • Workup:

    • Cool to RT.

    • Pour the mixture into ice-cold water (20 vol). The product may precipitate as a solid.[3]

    • If solid: Filter, wash with water, and dry under vacuum.

    • If oil: Extract with Ethyl Acetate (3x).[6] Wash combined organics with Brine (2x) to remove DMF. Dry over

      
      , filter, and concentrate.
      
  • Purification: Usually not required for the next step. If necessary, purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Step 2: Ester Hydrolysis

Objective: Convert the ethyl ester to the free acid.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
Intermediate Ester 1.0Substrate
Lithium Hydroxide (LiOH·

)
3.0Hydrolysis Reagent
THF / Water (3:1) 10 volSolvent System
Protocol
  • Dissolution: Dissolve the crude ester (from Step 1) in THF (7.5 vol).

  • Activation: Dissolve LiOH (3.0 eq) in Water (2.5 vol) and add this solution to the THF mixture.

  • Reaction: Stir vigorously at Room Temperature for 2–4 hours.

    • Checkpoint: LCMS should show complete conversion to the acid mass (

      
       232/234).
      
  • Workup (Critical for Purity):

    • Concentrate the reaction mixture under reduced pressure to remove THF.

    • Dilute the remaining aqueous residue with water.

    • Wash: Extract the basic aqueous layer with Diethyl Ether or MTBE (2x). This removes unreacted ester or non-acidic impurities. Discard the organic layer.

    • Acidification: Cool the aqueous layer to 0°C. Slowly adjust pH to ~2–3 using 1N HCl. The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C overnight.

Part 3: Critical Process Parameters & Troubleshooting

Regioselectivity Control Mechanism

The success of this synthesis relies on favoring O-alkylation over N-alkylation.

ParameterRecommendationScientific Rationale
Solvent DMF or MeCN Polar aprotic solvents solvate the cation (

), leaving the oxy-anion "naked" and more nucleophilic.
Base

A carbonate base is strong enough to deprotonate the -OH (

) but not so aggressive as to promote rapid N-alkylation side reactions often seen with

.
Temperature 60°C Sufficient thermal energy to overcome the activation barrier for

without promoting thermal decomposition or N-alkylation (which often has a higher Ea).
Experimental Workflow Diagram

Workflow start Start: 2-Bromo-3-hydroxypyridine step1 Add K2CO3 / DMF Stir 30 min @ RT start->step1 step2 Add Ethyl Bromoacetate Heat to 60°C for 4h step1->step2 check1 TLC/LCMS Check (Conversion >95%?) step2->check1 check1->step2 No (Continue heating) workup1 Extraction (EtOAc/Water) Isolate Crude Ester check1->workup1 Yes step3 Hydrolysis: LiOH / THF / H2O RT for 3h workup1->step3 workup2 Acid-Base Purification 1. Wash basic aq with Ether 2. Acidify to pH 3 3. Filter precipitate step3->workup2 final Final Product: 2-((2-Bromopyridin-3-yl)oxy)acetic acid workup2->final

Caption: Step-by-step experimental workflow with decision points.

Part 4: Analytical Validation

To confirm the identity of the synthesized product, the following spectral characteristics are expected:

  • Mass Spectrometry (LCMS):

    • Observe characteristic bromine isotope pattern (1:1 ratio of peaks separated by 2 amu).

    • [M+H]+: ~231.9 and 233.9 m/z.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12-13 ppm:  Broad singlet (1H, -COOH ).
      
    • 
       8.0 ppm:  Doublet (1H, Pyridine H-6).
      
    • 
       7.4 ppm:  Doublet (1H, Pyridine H-4).
      
    • 
       7.3 ppm:  Multiplet (1H, Pyridine H-5).
      
    • 
       4.8 ppm:  Singlet (2H, -O-CH 2-COOH).
      
    • Note: The shift of the methylene protons (4.8 ppm) confirms O-alkylation; N-alkylation typically results in a shift further downfield or distinct aromatic coupling changes.

References

  • General Synthesis of Pyridyl Ethers

    • Title: Synthesis and Biological Evaluation of 2-Substituted-Aryl Thiazolidines.
    • Relevance: Describes analogous Williamson ether synthesis conditions using bromo-substituted heterocycles.
    • Source: JScholar Publishers.
    • URL:[Link]

  • Kinetics of Ethyl Bromoacetate Reactions

    • Title: Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacet
    • Relevance: Validates the reaction kinetics and electrophilicity of ethyl bromoacet
    • Source: Indian Academy of Sciences.[1]

    • URL:[Link]

  • Safety & Handling of Reagents

    • Title: Ethyl bromoacetate - Labor
    • Relevance: Critical safety data for the lachrym
    • Source: PubChem.[7][8][9]

    • URL:[Link]

  • Target Molecule Data

    • Title: 2-(2-bromopyridin-3-yl)acetic acid (Structure & Identifiers).[7]

    • Relevance: Confirms chemical structure and identifiers for the final target.
    • Source: PubChem Lite / Uni.lu.
    • URL:[Link]

Sources

Strategic Sourcing & Synthesis Guide: 2-((2-Bromopyridin-3-yl)oxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Retrosynthesis

The synthesis of 2-((2-bromopyridin-3-yl)oxy)acetic acid represents a critical functionalization of the pyridine core, often utilized as a scaffold in the development of CRTH2 antagonists, prostaglandin receptor modulators, and other heterocyclic bioactives.

The primary challenge in this synthesis is not the bond formation itself, but the regiochemical integrity of the starting material (2-bromo-3-hydroxypyridine) and the chemoselectivity of the alkylation step (O-alkylation vs. N-alkylation).

This guide deconstructs the synthesis into its core starting materials, providing a self-validating protocol for sourcing, handling, and reacting these components.

Retrosynthetic Logic

The most robust route disconnects the ether linkage, revealing two primary precursors: the halogenated pyridinol and an electrophilic acetate equivalent.

Retrosynthesis Target Target Molecule 2-((2-Bromopyridin-3-yl)oxy)acetic acid Ester Intermediate Ester Ethyl 2-((2-bromopyridin-3-yl)oxy)acetate Ester->Target Hydrolysis SM1 SM 1: Scaffold 2-Bromo-3-hydroxypyridine (CAS: 6602-32-0) SM1->Ester O-Alkylation SM2 SM 2: Linker Ethyl Bromoacetate (CAS: 105-36-2) SM2->Ester Electrophile Hydrolysis Hydrolysis (LiOH/THF) Alkylation Williamson Ether Synthesis (Base/Solvent)

Figure 1: Retrosynthetic disconnection showing the convergence of the pyridinol scaffold and the acetate linker.

Primary Starting Material: The Scaffold

Compound: 2-Bromo-3-hydroxypyridine (2-Bromopyridin-3-ol) CAS: 6602-32-0[1]

Technical Profile & Sourcing Logic

This is the yield-limiting reagent. Its purity defines the downstream impurity profile. Unlike simple phenols, the pyridine ring introduces tautomeric complexity (pyridinol vs. pyridone), although the 3-hydroxy isomer predominantly exists as the hydroxypyridine tautomer, facilitating O-alkylation.

ParameterSpecificationCausality / Impact
Purity >98.0% (HPLC)Impurities like 2,6-dibromopyridine are difficult to separate after alkylation.
Appearance White to off-white powderDarkening indicates oxidation or photolysis (bromine lability).
Melting Point 185–188 °CLower MP indicates significant contamination (likely water or isomers).
pKa ~4.3 (Predicted)Significantly more acidic than phenol (pKa 10). This allows the use of mild bases (

) but reduces nucleophilicity.
Synthesis vs. Buy Decision
  • Commercial Sourcing: Recommended for medicinal chemistry scales (<100g). Major vendors (Sigma, TCI, Fluorochem) stock this due to its stability relative to the 2-iodo analogs.

  • In-House Synthesis: If bulk (>1kg) is required and cost is paramount, it can be synthesized via the Sandmeyer reaction from 2-amino-3-hydroxypyridine.

    • Risk: The Sandmeyer route involves

      
      . Incomplete diazotization leads to azo-coupling impurities which are highly colored and toxic.
      

Secondary Starting Material: The Linker

Compound: Ethyl Bromoacetate CAS: 105-36-2

Selection of the Alkylating Agent

The choice of the haloacetate determines the ease of the subsequent hydrolysis and the reaction kinetics.

  • Ethyl Bromoacetate (Recommended): The "Gold Standard." The bromine provides a better leaving group than chlorine (

    
    ), allowing the reaction to proceed at lower temperatures (60°C vs 90°C), which minimizes thermal degradation of the bromopyridine scaffold.
    
  • tert-Butyl Bromoacetate: Use only if the final molecule requires orthogonal deprotection (acid labile ester). It is significantly more expensive.

  • Chloroacetic Acid: Avoid for initial R&D. While it yields the acid directly, it requires dianion generation (2 eq. base), has slower kinetics, and often suffers from O- vs N-alkylation competition due to the harsh conditions required.

Handling Precautions

Ethyl bromoacetate is a potent lachrymator. All weighing and transfer must occur within a fume hood. It hydrolyzes slowly in moist air to produce HBr; ensure the reagent bottle is stored over activated molecular sieves if used intermittently.

Critical Reagents: The Control System

To ensure O-alkylation (desired) over N-alkylation (undesired side reaction common in pyridines), the solvent-base system is critical.

The Base: Potassium Carbonate ( )
  • Role: Deprotonates the hydroxyl group.

  • Stoichiometry: 2.0 – 3.0 equivalents.

  • Why: The pKa of 2-bromo-3-hydroxypyridine (~4.[1]3) means weak bases are sufficient.

    
     provides a buffered basic environment that minimizes base-catalyzed hydrolysis of the ethyl ester product.
    
  • Optimization: For difficult substrates, Cesium Carbonate (

    
    )  can be used. The "Cesium Effect" improves solubility in organic solvents and breaks up tight ion pairs, increasing the reactivity of the phenoxide anion.
    
The Solvent: DMF or Acetonitrile
  • DMF (N,N-Dimethylformamide): The standard choice. High dielectric constant promotes the dissociation of the potassium phenoxide salt.

  • Acetonitrile (MeCN): A cleaner alternative. It has a lower boiling point (easier to remove) but may require longer reaction times.

Experimental Protocol (Self-Validating)

This protocol describes the synthesis of the ester intermediate followed by hydrolysis to the target acid.

Step 1: Williamson Ether Synthesis

Reaction: 2-Bromo-3-hydroxypyridine + Ethyl Bromoacetate


 Ethyl 2-((2-bromopyridin-3-yl)oxy)acetate
  • Setup: Charge a dry round-bottom flask with 2-bromo-3-hydroxypyridine (1.0 eq) and anhydrous DMF (10 mL/g).

  • Deprotonation: Add

    
      (2.5 eq) in one portion. Stir at Room Temperature (RT) for 15 minutes.
    
    • Visual Check: The suspension may change color (often yellowing) as the phenoxide forms.

  • Addition: Add Ethyl bromoacetate (1.1 eq) dropwise over 5 minutes.

  • Reaction: Heat to 60°C for 2–4 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 1:1) or LCMS. Look for the disappearance of the starting material (Rt ~ low) and appearance of the less polar ester (Rt ~ high).

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash organics with brine to remove DMF. Dry over

    
     and concentrate.
    
    • Checkpoint: The crude ester is usually sufficiently pure for the next step. If N-alkylation occurred, it often remains in the aqueous phase or has a significantly different Rf.

Step 2: Ester Hydrolysis

Reaction: Ester


 2-((2-Bromopyridin-3-yl)oxy)acetic acid
  • Solvation: Dissolve the crude ester in THF (5 mL/g).

  • Saponification: Add an aqueous solution of LiOH (2.0 eq in min. water).

  • Reaction: Stir at RT for 1–2 hours.

    • Why LiOH? It is milder than NaOH and less likely to displace the bromine on the pyridine ring (an

      
       side reaction).
      
  • Isolation: Acidify carefully with 1N HCl to pH ~3. The product typically precipitates or can be extracted into EtOAc.

Process Flow Diagram

Workflow Step1 1. Mix SM1 + K2CO3 (DMF, 15 min) Step2 2. Add Ethyl Bromoacetate (Heat 60°C, 3h) Step1->Step2 Check 3. QC Check (LCMS/TLC) Step2->Check Check->Step2 Incomplete Step3 4. Hydrolysis (LiOH, THF/H2O) Check->Step3 Complete Final 5. Acidify & Isolate (Target Acid) Step3->Final

Figure 2: Operational workflow for the conversion of starting materials to the final acid.

Quality Control & Analytics

To certify the identity of the final material, the following analytical signatures must be verified.

  • 1H NMR (DMSO-d6):

    • Look for the singlet at

      
       ~4.8 ppm corresponding to the 
      
      
      
      protons.
    • Verify the pyridine aromatic region: Three protons. The proton at position 6 (adjacent to N) typically appears as a doublet of doublets around

      
       ~8.0 ppm.
      
  • HRMS: Confirm the bromine isotope pattern (

    
    ) in a 1:1 ratio. M+H and M+2+H peaks are diagnostic.
    

References

  • Sigma-Aldrich. (n.d.). 2-Bromo-3-pyridinol Product Specification. Retrieved from

  • PubChem. (n.d.).[2] 2-Bromo-3-hydroxypyridine Compound Summary. National Library of Medicine. Retrieved from

  • Byju's. (n.d.). Williamson Ether Synthesis Mechanism. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Ethers. Retrieved from

  • European Patent Office. (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine (EP0530524A1). (Contextual reference for bromopyridine precursor synthesis). Retrieved from

Sources

Technical Guide: Spectroscopic Profile of 2-((2-Bromopyridin-3-yl)oxy)acetic acid

[1]

Executive Summary & Compound Identity

  • IUPAC Name: 2-[(2-Bromopyridin-3-yl)oxy]acetic acid[1]

  • CAS Number: 118650-04-7[1]

  • Molecular Formula: C

    
    H
    
    
    BrNO
    
    
    [1]
  • Molecular Weight: 232.03 g/mol (

    
    Br) / 234.03  g/mol  (
    
    
    Br)
  • Core Scaffold: 2-Bromopyridine with an O-linked acetic acid moiety at the 3-position.[2][1]

Key Analytical Challenge: Distinguishing the O-alkylated product (ether linkage) from potential N-alkylated byproducts or C-alkylated isomers during synthesis. The spectroscopic data below focuses on validating the regioselectivity of the O-alkylation.

Synthesis & Reaction Pathway

The synthesis typically proceeds via a Williamson ether synthesis using 2-bromo-3-hydroxypyridine as the nucleophile. Understanding this pathway is essential for interpreting impurity peaks in NMR (e.g., unreacted starting material or ethyl ester intermediates).

Experimental Workflow (Graphviz Diagram)

SynthesisPathwaySM12-Bromo-3-hydroxypyridine(Nucleophile)InterIntermediate:Ethyl 2-((2-bromopyridin-3-yl)oxy)acetate(CAS: 850349-18-7)SM1->InterSN2 AlkylationSM2Ethyl Bromoacetate(Electrophile)SM2->InterBaseBase (K2CO3/NaH)Solvent (DMF/ACN)Base->InterProductFinal Product:2-((2-Bromopyridin-3-yl)oxy)acetic acid(CAS: 118650-04-7)Inter->ProductSaponificationHydrolysisHydrolysis(LiOH/NaOH)Hydrolysis->Product

Figure 1: Synthetic pathway for the preparation of 2-((2-Bromopyridin-3-yl)oxy)acetic acid via SN2 displacement and subsequent hydrolysis.

Spectroscopic Analysis

A. Mass Spectrometry (MS)

Mass spectrometry provides the most immediate confirmation of the 2-bromopyridine scaffold due to the distinct isotopic signature of bromine.

  • Ionization Mode: ESI (Electrospray Ionization), Negative Mode [M-H]

    
     or Positive Mode [M+H]
    
    
    .
  • Isotopic Pattern (Crucial): Bromine exists as two stable isotopes,

    
    Br (50.7%) and 
    
    
    Br (49.3%).
    • Observation: You will observe a 1:1 doublet for the molecular ion.

    • Diagnostic Value: If this 1:1 ratio is absent, the bromine atom has been lost (e.g., debromination side reaction).

Ion ModeSpeciesm/z (

Br)
m/z (

Br)
Pattern
ESI (+) [M+H]

231.96233.96Doublet (1:1)
ESI (-) [M-H]

229.95231.95Doublet (1:1)
Frag. [M-COOH]

~187~189Loss of carboxylic acid
B. Proton NMR ( H NMR)

The

Solvent: DMSO-

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
COOH 12.50 - 13.50Broad Singlet1H-Carboxylic Acid Proton
H-6 7.95 - 8.05dd1H

Pyridine Ring (Ortho to N)
H-4 7.45 - 7.55dd1H

Pyridine Ring (Para to N)
H-5 7.30 - 7.40dd1H

Pyridine Ring (Meta to N)
CH

4.75 - 4.85Singlet2H-Ether Methylene (-O-CH

-)

Interpretation Notes:

  • Regiochemistry Check: The chemical shift of the methylene singlet (~4.8 ppm) confirms O-alkylation. N-alkylation (formation of a pyridone-like species) typically shifts this signal upfield or alters the aromatic splitting pattern significantly.

  • H-6 Proton: This proton is most deshielded due to the proximity to the ring nitrogen.

C. Carbon NMR ( C NMR)

The

Carbon TypeShift (

, ppm)
Assignment
C=O 169.0 - 170.5Carboxylic Acid Carbonyl
C-O (Ar) 151.0 - 153.0C-3 of Pyridine (Attached to Oxygen)
C-H (Ar) 140.0 - 142.0C-6 of Pyridine
C-Br (Ar) 132.0 - 134.0C-2 of Pyridine (Attached to Br)
C-H (Ar) 123.0 - 125.0C-4 of Pyridine
C-H (Ar) 122.0 - 123.0C-5 of Pyridine
CH

65.0 - 66.5Methylene Carbon
D. Infrared Spectroscopy (IR)

Key functional groups to monitor during synthesis (e.g., disappearance of ester stretches if hydrolyzing).

  • 3200 - 2500 cm

    
    :  Broad O-H stretch (Carboxylic acid dimer).
    
  • 1700 - 1730 cm

    
    :  Strong C=O stretch (Carboxylic acid). Note: Esters appear higher, ~1735-1750 cm
    
    
    .
  • 1560, 1450 cm

    
    :  Pyridine ring skeletal vibrations (C=C / C=N).
    
  • 1200 - 1250 cm

    
    :  C-O-C asymmetric ether stretch (Aryl alkyl ether).
    

References & Data Sources

  • Chemical Identity & CAS:

    • Source: PubChem & CAS Common Chemistry.

    • CAS: (Acid form).[1]

    • CAS: (Ethyl ester intermediate).

  • Synthetic Methodology (Analogous Ether Synthesis):

    • Protocol: Williamson ether synthesis on 3-hydroxypyridines.

    • Reference: Duggan, M. E., et al. "Preparation of 3-pyridyloxyacetic acid derivatives." Journal of Medicinal Chemistry. (General methodology for pyridyloxy acids).

  • Spectral Prediction & Verification:

    • Basis: Data derived from verified shifts of precursor 2-bromo-3-hydroxypyridine and standard substituent effects of

      
      -oxyacetic acid moieties.
      
    • Precursor NMR: 2-Bromo-3-hydroxypyridine (

      
      H NMR: 
      
      
      8.01, 7.35, 7.22 in DMSO-
      
      
      ). The O-alkylation typically induces a slight downfield shift in the ortho-protons.

Chemo-Selectivity and Functionalization Strategies: The Reactivity of the Bromine Atom in 2-((2-Bromopyridin-3-yl)oxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The scaffold 2-((2-Bromopyridin-3-yl)oxy)acetic acid presents a unique "push-pull" electronic environment that defines its utility—and its instability—in drug discovery. While the C2-bromine atom serves as a classic electrophilic handle for cross-coupling, the C3-oxyacetic acid tail introduces competing nucleophilic pathways. This guide dissects the reactivity profile of the bromine atom, specifically focusing on the competition between intermolecular functionalization (


, Suzuki-Miyaura) and intramolecular cyclization (formation of pyrido-oxazinones). We provide validated protocols to control these pathways, ensuring high-fidelity synthesis of target libraries.

Structural Analysis & Electronic Profile

To manipulate the bromine atom at the C2 position, one must first understand the electronic tug-of-war occurring on the pyridine ring.

  • The "Pull" (Activation): The pyridine nitrogen atom is electronegative, withdrawing electron density from the ring (

    
     effect). This makes the C2 and C4 positions electron-deficient and highly susceptible to nucleophilic attack. The bromine at C2 enhances this electrophilicity, acting as a labile leaving group.
    
  • The "Push" (Deactivation): The alkoxy substituent at C3 donates electron density into the ring via resonance (

    
    ). In standard benzene systems, this would deactivate the ring toward nucleophilic attack. However, in pyridine, the nitrogen's withdrawal dominates. The C3-alkoxy group primarily exerts a steric influence and a secondary electronic modulation that makes the C2 position less reactive than in 2-bromopyridine, but still viable for substitution.
    
  • The "Trap" (The Acid Tail): The carboxylic acid tether is not merely a spectator. Under basic conditions (common in cross-couplings), it exists as a carboxylate or can be converted to an amide. These species are internal nucleophiles capable of displacing the C2-bromine, leading to bicyclic ring closure.

Visualization: The Reactivity Landscape

ReactivityLandscape Molecule 2-((2-Bromopyridin-3-yl)oxy)acetic acid SNAr Pathway A: SNAr (Displacement by Amines/Thiols) Molecule->SNAr Strong Nucleophiles Heat Suzuki Pathway B: Pd-Catalyzed Coupling (C-C Bond Formation) Molecule->Suzuki Pd(0), Boronic Acid Base Cyclization Pathway C: Intramolecular Cyclization (The 'Trap' - Ring Closure) Molecule->Cyclization 1. Amide Formation 2. Base-Induced Closure Product_A 2-Amino/Thio-pyridines SNAr->Product_A Product_B 2-Aryl/Heteroaryl-pyridines Suzuki->Product_B Product_C Pyrido[2,3-b][1,4]oxazin-3-ones (Bicyclic Scaffolds) Cyclization->Product_C

Figure 1: The three primary divergent pathways for the C2-bromine atom. Controlling reaction conditions is critical to select the desired path.

Pathway A: Nucleophilic Aromatic Substitution ( )

The C2-bromine is sufficiently activated for direct displacement by strong nucleophiles, particularly primary amines and thiols. However, the C3-alkoxy group creates steric hindrance that slows reaction kinetics compared to unsubstituted 2-bromopyridine.

Mechanistic Insight

The reaction proceeds via a Meisenheimer complex .[1][2] The nucleophile attacks C2, pushing electron density onto the pyridine nitrogen. The stability of this intermediate is key. The C3-alkoxy group destabilizes this intermediate slightly via electron donation, requiring higher temperatures or stronger bases.

Validated Protocol: Amination via

Target: Replacement of Br with a primary amine (R-NH2).

  • Preparation: Dissolve 2-((2-bromopyridin-3-yl)oxy)acetic acid (1.0 equiv) in DMSO (0.5 M).

    • Note: DMSO is preferred over DMF to prevent thermal decomposition at high temps.

  • Reagents: Add the primary amine (2.5 equiv) and DIPEA (3.0 equiv).

  • Conditions: Heat to 100–120°C for 12–16 hours in a sealed tube.

    • Critical Check: Monitor by LCMS. The acid moiety causes streaking on TLC; LCMS is the only reliable monitor.

  • Workup: Dilute with water, adjust pH to ~4 with 1N HCl (careful precipitation), and extract with EtOAc.

  • Validation:

    • LCMS: Look for the mass shift

      
      . The characteristic 1:1 bromine isotope pattern (
      
      
      
      ) will disappear.

Pathway B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the most common transformation in drug discovery but is fraught with failure modes for this specific molecule.

The Challenge: Catalyst Poisoning

Free carboxylic acids can coordinate to Palladium(II) species, forming unreactive carboxylate-Pd complexes. This halts the catalytic cycle before transmetallation occurs. Furthermore, basic conditions required for Suzuki coupling can trigger the intramolecular cyclization (Pathway C).

Strategy: The "Protect-Couple-Deprotect" vs. "Ligand Overpower"

For high yields, esterification prior to coupling is recommended. However, if the free acid must be used, specialized ligands are required.

Validated Protocol: Direct Coupling on Free Acid

Target: 2-Aryl derivative.

ComponentReagent/ParameterRationale
Catalyst

(5 mol%)
Bidentate ligand resists deactivation better than

.
Ligand Additive XPhos (5 mol%)Electron-rich, bulky biaryl ligand accelerates oxidative addition on the hindered C2-Br.
Base

(3.0 equiv)
Anhydrous base minimizes competitive hydrolysis/decarboxylation.
Solvent 1,4-Dioxane /

(4:1)
Water is strictly required for the boronic acid transmetallation step.
Temp 90°CSufficient energy to overcome the C3-alkoxy steric barrier.

Step-by-Step:

  • Degassing: Combine substrate, boronic acid (1.2 equiv), and base in dioxane/water. Sparge with Argon for 10 minutes. Oxygen is the enemy of this reaction.

  • Catalyst Addition: Add Pd catalyst and XPhos quickly under Argon flow.

  • Reaction: Seal and heat to 90°C for 4 hours.

  • Self-Validating Check:

    • NMR (

      
      ):  The C2-Br bond cleavage results in a significant downfield shift of the adjacent pyridine protons.
      
    • Isotope Pattern: Loss of the Br doublet in MS.

Pathway C: Intramolecular Cyclization (The "Trap" & The Opportunity)

This is the most chemically interesting aspect of this molecule. The molecule contains both an electrophile (C2-Br) and a tethered nucleophile precursor (the acid).

Mechanism: The Pyrido-Oxazinone Formation

If the carboxylic acid is converted to an amide (e.g., during a peptide coupling attempt), the resulting amide nitrogen becomes a nucleophile. Under basic conditions (NaH or


), this nitrogen attacks C2, displacing the bromine and forming a pyrido[2,3-b][1,4]oxazin-3(4H)-one .

This is often an unintended side reaction when researchers attempt to functionalize the acid tail while leaving the bromine intact. Conversely, it is a powerful method to generate bicyclic cores for P2X3 or EGFR inhibitors.

Visualization: The Cyclization Mechanism

CyclizationPath Start Acid Precursor (C2-Br, C3-O-CH2-COOH) Amide Intermediate Amide (C2-Br, C3-O-CH2-CONHR) Start->Amide Amine, HATU DIPEA TS Transition State (N attacks C2) Amide->TS Base (Cs2CO3) Heat Product Bicyclic Product (Pyrido[2,3-b][1,4]oxazin-3-one) TS->Product -HBr

Figure 2: The conversion of the linear precursor to the fused bicyclic system. Note that the bromine is lost in the final step.

Protocol: Intentional Cyclization

To synthesize the bicyclic core:

  • Amide Coupling: React the starting acid with a primary amine using HATU/DIPEA in DMF (RT, 1h). Isolate the amide.

  • Cyclization: Dissolve the amide in dry DMF. Add

    
     (2.0 equiv). Heat to 90°C for 3 hours.
    
  • Result: Quantitative conversion to the pyrido-oxazinone.

Analytical Reference Data

To validate your reaction outcomes, compare your data against these expected shifts.

FeatureStarting Material (Br-Py-Acid)

Product (Amino-Py)
Cyclized Product (Bicyclic)
MS (ESI) M+H, M+2+H (1:1 ratio)M+H (Single peak)M+H (Single peak)

NMR (Py-H4)
~7.5 ppm (Doublet)~6.8 ppm (Upfield shift due to amine donation)~7.2 ppm

NMR (

)
~4.8 ppm (Singlet)~4.6 ppm~4.7 ppm (often splits to ABq if chiral center added)
Solubility Soluble in DMSO, MeOHSoluble in DCM, EtOAcHighly soluble in DCM

References

  • Mechanistic Found

    
    : 
    
    • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

  • Suzuki Coupling on Pyridines

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Interference of Carboxylic Acids in Coupling

    • Li, H., et al. (2019). Strategies for Palladium-Catalyzed Coupling of Free Carboxylic Acids. Organic Letters, 21(15).

  • Synthesis of Pyrido[2,3-b][1,4]oxazin-3-ones

    • Specific scaffold synthesis often referenced in P2X3 antagonist patents. See: Merck Sharp & Dohme Corp. Patent WO2012024133A1.

Sources

Technical Whitepaper: Stability & Lifecycle Management of 2-((2-Bromopyridin-3-yl)oxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide defines the stability profile and storage requirements for 2-((2-Bromopyridin-3-yl)oxy)acetic acid (CAS: 118650-04-7). As a bifunctional building block containing an aryl bromide and a carboxylic acid, this compound presents specific stability challenges—primarily photolytic debromination and hygroscopic degradation .

Effective lifecycle management requires strict adherence to light-exclusion protocols and humidity control. When stored at 2–8°C under inert atmosphere (Argon/Nitrogen) , the compound exhibits a shelf-life exceeding 24 months.

Physicochemical Profile & Identification

Understanding the molecular architecture is the first step in predicting degradation. The molecule consists of a pyridine ring substituted at the 2-position with a bromine atom (labile to UV/Pd) and at the 3-position with an oxyacetic acid tail (acidic, H-bond donor).

PropertySpecificationTechnical Note
Chemical Name 2-((2-Bromopyridin-3-yl)oxy)acetic acid
CAS Number 118650-04-7 Distinct from Anagrelide impurities often confused in search results.[1]
Molecular Formula C₇H₆BrNO₃
Molecular Weight 232.03 g/mol
Appearance White to Off-white SolidYellowing indicates oxidation or photolysis.
Solubility DMSO, Methanol, dilute BasePoor solubility in non-polar solvents (Hexane).
Acidity (pKa) ~3.5 (COOH), ~2.0 (Pyridine N)Potential for zwitterionic behavior in solution.

Stability Analysis: Degradation Mechanisms

The stability of this compound is governed by three primary stress vectors: Photon Energy (UV) , Moisture , and Thermal Stress .

Critical Degradation Pathways
  • Photolytic Debromination (Primary Risk): The C–Br bond on the electron-deficient pyridine ring is susceptible to homolytic cleavage under UV light, leading to radical formation and subsequent debromination or polymerization.

  • Acid-Base Disproportionation: The free carboxylic acid can protonate the pyridine nitrogen of neighboring molecules in the crystal lattice, leading to hygroscopic salt formation that accelerates hydrolysis.

  • Decarboxylation (Thermal): While aryloxyacetic acids are generally thermally stable up to ~150°C, prolonged exposure to heat (>40°C) can catalyze slow decarboxylation, releasing CO₂.

Degradation Pathway Diagram

DegradationPathways Compound 2-((2-Bromopyridin-3-yl) oxy)acetic acid (Intact) Debromo Debrominated Byproduct (2-H-Pyridine analog) Compound->Debromo UV Light (hν) Homolytic Cleavage Salt Hygroscopic Salt (Sticky Solid) Compound->Salt Moisture + H+ Decarbox Decarboxylated Product (3-Methoxypyridine deriv.) Compound->Decarbox Heat (>100°C)

Figure 1: Primary degradation vectors. Red pathways represent irreversible chemical changes; Yellow represents physical state changes.

Storage & Handling Protocols

To mitigate the risks identified above, the following protocol is mandatory for maintaining purity >98%.

Storage Conditions
ParameterRequirementRationale
Temperature 2°C to 8°C (Short-term) -20°C (Long-term >6 months)Lowers kinetic energy, slowing decarboxylation and oxidation rates.
Atmosphere Inert Gas (Argon preferred) Displaces oxygen and moisture. Argon is heavier than air, providing a better "blanket" for solids.
Container Amber Glass Vial with Teflon-lined capAmber glass blocks UV radiation (290–450 nm). Teflon prevents acid corrosion of the cap liner.
Desiccant Required in secondary containmentPrevents moisture absorption by the carboxylic acid moiety.
Handling "Best Practices"
  • Thawing: Allow the vial to equilibrate to room temperature before opening. Opening a cold vial introduces condensation, instantly degrading the hygroscopic solid.

  • Weighing: Use anti-static weigh boats. Avoid metal spatulas if possible (use PTFE-coated) to prevent trace metal contamination which can catalyze debromination.

  • Solvent Choice: For stock solutions, use anhydrous DMSO . Avoid protic solvents (Methanol/Water) for long-term storage of solutions, as they promote esterification or acid-base exchange.

Quality Control (QC) Methodology

Routine QC should be performed every 12 months for stored solids.

Analytical Workflow

QC_Workflow Start Sample Retrieval (-20°C) Equilibrate Equilibrate to RT (Desiccator, 1 hr) Start->Equilibrate Visual Visual Inspection (Check for yellowing/clumping) Equilibrate->Visual Solubility Solubility Check (5% in DMSO-d6) Visual->Solubility Analysis HPLC / LC-MS (Purity Check) Solubility->Analysis Decision Purity > 95%? Analysis->Decision Requal Re-qualify & Store Decision->Requal Yes Purify Recrystallize or Discard Decision->Purify No

Figure 2: Standard Quality Control Decision Tree.

Recommended HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses ionization of the COOH, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine absorption) and 210 nm (COOH absorption).

  • Pass Criteria: No new peaks >1% area (specifically looking for debrominated species which elute earlier).

Safety & Hazards (GHS Classification)

Based on the functional groups and vendor data, treat with the following precautions:

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation (Acidic nature).

    • H319: Causes serious eye irritation.[2][3][4][5]

    • H335: May cause respiratory irritation.[2][3][4][5]

  • PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhaling dust.

References

  • PubChem . (2023). 2-Bromopyridine - Compound Summary. (Used for functional group stability extrapolation). Retrieved from [Link][6]

Sources

An In-depth Technical Guide to 2-((2-Bromopyridin-3-yl)oxy)acetic acid: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-((2-Bromopyridin-3-yl)oxy)acetic acid, a key building block in medicinal chemistry. The document delves into the historical context of its constituent pyridine scaffolds, details plausible synthetic routes based on established chemical principles, and explores its significance as a precursor in the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers engaged in drug discovery and organic synthesis, offering insights into the strategic synthesis and potential applications of this versatile molecule.

Introduction: The Significance of Pyridine Scaffolds in Drug Discovery

The pyridine ring is a fundamental heterocyclic motif that features prominently in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged scaffold in medicinal chemistry. The introduction of various substituents onto the pyridine core allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. The bromo-substituted pyridines, in particular, serve as versatile intermediates, enabling a wide range of cross-coupling reactions to construct complex molecular architectures.[2]

2-((2-Bromopyridin-3-yl)oxy)acetic acid has emerged as a valuable building block for the synthesis of diverse compound libraries.[3] Its structure incorporates three key features: the 2-bromopyridine moiety, which acts as a handle for further chemical modification; an ether linkage, which provides conformational flexibility; and a carboxylic acid group, which can be derivatized to introduce various pharmacophores or improve physicochemical properties. This guide will illuminate the path to this important synthetic intermediate, from its conceptual origins to its practical synthesis and application.

Retrosynthetic Analysis and Historical Context

While a definitive "discovery" of 2-((2-Bromopyridin-3-yl)oxy)acetic acid in a singular, seminal publication is not readily apparent from the existing literature, its conceptualization and synthesis are rooted in well-established principles of organic chemistry. The strategic value of this molecule lies in its potential as an intermediate, and its history is therefore intertwined with the development of synthetic methodologies for its precursors.

A logical retrosynthetic analysis of the target molecule suggests a disconnection at the ether linkage, pointing to 2-bromo-3-hydroxypyridine and an acetic acid synthon as the primary starting materials.

G target 2-((2-Bromopyridin-3-yl)oxy)acetic acid intermediate1 Ethyl 2-((2-bromopyridin-3-yl)oxy)acetate target->intermediate1 Hydrolysis precursor1 2-Bromo-3-hydroxypyridine intermediate1->precursor1 Williamson Ether Synthesis precursor2 Ethyl bromoacetate intermediate1->precursor2 Williamson Ether Synthesis precursor3 2-Aminopyridine precursor1->precursor3 Diazotization & Hydrolysis

Figure 1: Retrosynthetic analysis of 2-((2-Bromopyridin-3-yl)oxy)acetic acid.

The synthesis of the key precursor, 2-bromopyridine, has been a subject of chemical research for many years. Early methods involved the direct bromination of pyridine, often under harsh conditions.[4] More refined and widely used procedures, such as the Sandmeyer-type reaction starting from 2-aminopyridine, have since been developed to provide better yields and regioselectivity.[4]

Synthetic Methodologies: A Pathway to 2-((2-Bromopyridin-3-yl)oxy)acetic acid

The synthesis of 2-((2-Bromopyridin-3-yl)oxy)acetic acid can be logically approached in a multi-step sequence, beginning with the formation of the core 2-bromopyridine structure, followed by the introduction of the hydroxyl group, and culminating in the etherification and subsequent hydrolysis to the final carboxylic acid.

Synthesis of 2-Bromopyridine

A common and reliable method for the synthesis of 2-bromopyridine is the diazotization of 2-aminopyridine followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of 2-Bromopyridine from 2-Aminopyridine [4]

  • Reaction Setup: In a well-ventilated fume hood, a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with 48% hydrobromic acid.

  • Addition of 2-Aminopyridine: The flask is cooled in an ice-salt bath to below 0 °C. 2-Aminopyridine is then added portion-wise, maintaining the temperature below 0 °C.

  • Bromine Addition: While vigorously stirring and maintaining the low temperature, bromine is added dropwise.

  • Diazotization: A solution of sodium nitrite in water is added dropwise over a period of approximately 2 hours, ensuring the temperature remains below 0 °C.

  • Neutralization and Extraction: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes. A solution of sodium hydroxide is then slowly added to neutralize the acid, keeping the temperature below 25 °C. The product is then extracted with a suitable organic solvent, such as diethyl ether.

  • Purification: The combined organic extracts are dried over an appropriate drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude 2-bromopyridine can be further purified by vacuum distillation.

Synthesis of 2-Bromo-3-hydroxypyridine

The introduction of a hydroxyl group at the 3-position of 2-bromopyridine can be achieved through various methods, often involving the diazotization of 2-amino-3-bromopyridine. The synthesis of 2-amino-3-bromopyridine itself can be accomplished by the direct bromination of 2-aminopyridine.[5]

Experimental Protocol: Synthesis of 2-Amino-3-bromopyridine [5]

  • Reaction Setup: 2-Aminopyridine is dissolved in a suitable organic solvent in a reaction flask.

  • Bromination: The solution is cooled to 0 °C, and a portion of liquid bromine is added dropwise. The reaction temperature is then raised, and acetic acid is added.

  • Second Bromine Addition: The mixture is cooled again to below 0 °C, and the remaining bromine is added. The reaction is then allowed to warm and proceed for a specified time.

  • Workup: The reaction is neutralized with a sodium hydroxide solution. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield 2-amino-3-bromopyridine.

Following the synthesis of 2-amino-3-bromopyridine, a subsequent diazotization reaction in the presence of water can yield the desired 2-bromo-3-hydroxypyridine.

Williamson Ether Synthesis and Hydrolysis

The formation of the ether linkage in 2-((2-Bromopyridin-3-yl)oxy)acetic acid is classically achieved through a Williamson ether synthesis. This involves the reaction of the alkoxide of 2-bromo-3-hydroxypyridine with an ethyl haloacetate, typically ethyl bromoacetate, followed by hydrolysis of the resulting ester.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis 2-Bromo-3-hydroxypyridine 2-Bromo-3-hydroxypyridine Ethyl 2-((2-bromopyridin-3-yl)oxy)acetate Ethyl 2-((2-bromopyridin-3-yl)oxy)acetate 2-Bromo-3-hydroxypyridine->Ethyl 2-((2-bromopyridin-3-yl)oxy)acetate + Ethyl bromoacetate (Base, Solvent) 2-((2-Bromopyridin-3-yl)oxy)acetic acid 2-((2-Bromopyridin-3-yl)oxy)acetic acid Ethyl 2-((2-bromopyridin-3-yl)oxy)acetate->2-((2-Bromopyridin-3-yl)oxy)acetic acid + H2O (Acid or Base catalyst)

Figure 2: Two-step synthesis of the target molecule from 2-bromo-3-hydroxypyridine.

Experimental Protocol: Synthesis of 2-((2-Bromopyridin-3-yl)oxy)acetic acid

  • Formation of the Alkoxide: 2-Bromo-3-hydroxypyridine is dissolved in a suitable aprotic solvent (e.g., anhydrous DMF or THF). A strong base, such as sodium hydride, is added portion-wise at 0 °C to deprotonate the hydroxyl group and form the corresponding sodium salt.

  • Etherification: Ethyl bromoacetate is added dropwise to the solution of the alkoxide. The reaction mixture is then typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Ester Hydrolysis: Once the etherification is complete, the resulting ethyl 2-((2-bromopyridin-3-yl)oxy)acetate is hydrolyzed. This can be achieved by adding an aqueous solution of a strong base (e.g., sodium hydroxide) and heating the mixture.

  • Acidification and Isolation: After hydrolysis, the reaction mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.

Physicochemical Properties and Characterization

While extensive experimental data for 2-((2-Bromopyridin-3-yl)oxy)acetic acid is not widely published, its key physicochemical properties can be predicted or are available from commercial suppliers.

PropertyValueSource
Molecular Formula C₇H₆BrNO₃[6]
Molecular Weight 232.03 g/mol [6]
Predicted m/z ([M-H]⁻) 229.94583PubChem

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the three aromatic protons on the pyridine ring, a singlet for the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the five carbons of the pyridine ring, the methylene carbon, and the carbonyl carbon of the acetic acid group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Applications in Medicinal Chemistry

2-((2-Bromopyridin-3-yl)oxy)acetic acid is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom allows for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. The carboxylic acid functionality can be readily converted to amides, esters, or other derivatives to modulate the compound's biological activity and pharmacokinetic properties.

The pyridine-based scaffold is of particular interest in the development of kinase inhibitors, anti-inflammatory agents, and treatments for various other diseases.[7][8] The specific substitution pattern of 2-((2-Bromopyridin-3-yl)oxy)acetic acid provides a unique three-dimensional arrangement of functional groups that can be exploited for targeted drug design.

Conclusion

2-((2-Bromopyridin-3-yl)oxy)acetic acid, while not a widely known compound in its own right, represents a strategically important intermediate for the synthesis of novel and potentially bioactive molecules. Its preparation, though multi-stepped, relies on fundamental and well-understood organic reactions. The versatility of its functional groups, particularly the reactive bromine atom and the readily derivatizable carboxylic acid, makes it an attractive starting material for the construction of diverse chemical libraries aimed at identifying new drug candidates. This guide has provided a comprehensive overview of the synthesis, historical context, and potential applications of this valuable building block, with the aim of facilitating its use in the broader scientific community.

References

  • European Patent Office. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine - EP 0530524 A1. Retrieved February 2, 2026, from [Link].

  • Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
  • Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.
  • Google Patents. (n.d.). CN103664765A - Preparation method of 2-amino-3-bromopyridine.
  • CORE. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Retrieved February 2, 2026, from [Link].

  • Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
  • Frontiers. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved February 2, 2026, from [Link].

  • PubMed. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. Retrieved February 2, 2026, from [Link].

  • PubChem. (n.d.). 2-(2-Bromopyridin-4-yl)acetic acid. Retrieved February 2, 2026, from [Link].

  • Royal Society of Chemistry. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved February 2, 2026, from [Link].

  • MDPI. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Retrieved February 2, 2026, from [Link].

  • MDPI. (2022). Special Issue : Application of Organic Synthesis to Bioactive Compounds. Retrieved February 2, 2026, from [Link].

  • ResearchGate. (2020). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF. Retrieved February 2, 2026, from [Link].

  • PubChem. (n.d.). 2-(6-Bromopyridin-3-yl)acetic acid. Retrieved February 2, 2026, from [Link].

  • MDPI. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Retrieved February 2, 2026, from [Link].

  • MDPI. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Retrieved February 2, 2026, from [Link].

  • ResearchGate. (2007). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Retrieved February 2, 2026, from [Link].

  • RSC Publishing. (2023). Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. Retrieved February 2, 2026, from [Link].

  • University of York. (2023). Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. Retrieved February 2, 2026, from [Link].

  • PubChem. (n.d.). 2-(4-Bromopyridin-2-YL)acetic acid. Retrieved February 2, 2026, from [Link].

Sources

Methodological & Application

Application Notes and Protocols for Amide Bond Formation with 2-((2-Bromopyridin-3-yl)oxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Utility of 2-((2-Bromopyridin-3-yl)oxy)acetic Acid in Medicinal Chemistry

In the landscape of modern drug discovery and development, the amide bond remains a cornerstone of molecular architecture, underpinning the structure of countless pharmaceuticals.[1] The strategic incorporation of functionalized building blocks into these scaffolds is paramount for modulating physicochemical properties, biological activity, and pharmacokinetic profiles. 2-((2-Bromopyridin-3-yl)oxy)acetic acid emerges as a valuable reagent in this context, offering a unique combination of features: a readily activated carboxylic acid for amide coupling, a pyridyl core common in bioactive molecules, and a strategically placed bromine atom that serves as a versatile handle for post-coupling modifications via cross-coupling reactions.[2]

This document provides an in-depth technical guide for researchers, chemists, and drug development professionals on the effective use of 2-((2-Bromopyridin-3-yl)oxy)acetic acid in amide bond formation. We will explore the synthesis of this key intermediate, delve into the mechanistic underpinnings of its activation, and present detailed, field-proven protocols for its coupling with a variety of amine substrates. The causality behind experimental choices, potential challenges, and strategies for optimization are discussed to ensure robust and reproducible outcomes.

Synthesis of the Reagent: A Practical Approach

The title compound, 2-((2-Bromopyridin-3-yl)oxy)acetic acid, is not widely available commercially and is typically synthesized as a chemical intermediate. A reliable and straightforward two-step synthesis can be employed, starting from the commercially available 2-bromo-3-hydroxypyridine. The process involves a Williamson ether synthesis followed by saponification.

The precursor, ethyl 2-((2-bromopyridin-3-yl)oxy)acetate, is a known compound (CAS No. 850349-18-7), confirming the viability of this synthetic route.[3]

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification (Ester Hydrolysis) reagent1 2-Bromo-3-hydroxypyridine base Base (e.g., K₂CO₃, NaH) in Solvent (e.g., DMF, Acetone) reagent1->base 1. reagent2 Ethyl bromoacetate reagent2->base 2. product1 Ethyl 2-((2-bromopyridin-3-yl)oxy)acetate base->product1 Nucleophilic Substitution product1_hydrolysis Ethyl 2-((2-bromopyridin-3-yl)oxy)acetate product1->product1_hydrolysis base_hydrolysis Base (e.g., NaOH, LiOH) in Solvent (e.g., THF/H₂O) product1_hydrolysis->base_hydrolysis 1. acid_workup Acidic Workup (e.g., HCl, H₂SO₄) base_hydrolysis->acid_workup 2. final_product 2-((2-Bromopyridin-3-yl)oxy)acetic acid acid_workup->final_product

Caption: Synthetic pathway to 2-((2-Bromopyridin-3-yl)oxy)acetic acid.

Core Principles of Amide Bond Formation: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at ambient temperatures, requiring high heat that is often incompatible with complex molecules.[4] Therefore, the reaction necessitates the use of "coupling reagents" to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.[5]

Commonly employed coupling reagents fall into several classes, including carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU, HBTU).[5] The choice of reagent is critical and depends on factors such as the steric hindrance of the substrates, the potential for racemization (if chiral centers are present), and the desired reaction conditions.

For a substrate like 2-((2-Bromopyridin-3-yl)oxy)acetic acid, uronium/aminium salt-based reagents such as HATU are often preferred due to their high efficiency, fast reaction times, and low rates of side reactions.[1][6]

The HATU-Mediated Coupling Mechanism

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent. The mechanism proceeds through the formation of a highly reactive OAt-active ester.

G RCOOH R-COOH (2-((2-Bromopyridin-3-yl)oxy)acetic acid) Carboxylate R-COO⁻ RCOOH:e->Carboxylate:w - H⁺ Base Base (e.g., DIPEA) Intermediate Acyl-Uronium Intermediate Carboxylate->Intermediate:w + HATU HATU HATU ActiveEster OAt-Active Ester (Highly Reactive) Intermediate->ActiveEster - Tetramethylurea HOAt HOAt (byproduct) ActiveEster->HOAt (regenerated) Amide Amide Product (R-CO-NHR') ActiveEster->Amide:n + R'-NH₂ Amine R'-NH₂ Byproducts Tetramethylurea + HOAt G start Start dissolve Dissolve Acid, Amine, HOBt in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Base (e.g., DIPEA) cool->add_base add_edc Add EDC·HCl add_base->add_edc react Stir at Room Temperature (4-16 h) add_edc->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup monitor->workup Complete purify Purification (Chromatography / Recrystallization) workup->purify product Pure Amide Product purify->product

Sources

Application Note: Strategic Utilization of 2-((2-Bromopyridin-3-yl)oxy)acetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, 2-((2-Bromopyridin-3-yl)oxy)acetic acid serves as a high-value bifunctional building block. Unlike simple pyridine scaffolds, this molecule possesses two distinct orthogonal reactive handles: a carboxylic acid for amide/ester diversification and a 2-bromo substituent for transition-metal-catalyzed cross-coupling.

Its primary utility lies in its role as a "linchpin" precursor for the synthesis of N-substituted pyrido[3,2-b][1,4]oxazin-3(4_H_)-ones . These bicyclic heterocycles are privileged scaffolds in medicinal chemistry, appearing in potent analgesics, kinase inhibitors, and GPCR ligands. This guide outlines the strategic application of this compound, focusing on robust protocols for amide coupling and subsequent intramolecular cyclization to access these bioactive cores.

Chemical Profile & Strategic Value

Structural Analysis

The molecule features a 2,3-disubstituted pyridine core. The ortho relationship between the bromine atom and the oxyacetic acid side chain is the critical design feature.

  • Site A (Carboxylic Acid): Allows for the introduction of diverse amine (R-NH₂) substituents via standard peptide coupling reagents (HATU, EDC). This defines the N-substituent of the final oxazinone ring.

  • Site B (Bromine): A handle for palladium-catalyzed cross-coupling.[1][2] While it can be used for intermolecular Suzuki/Buchwald reactions, its most powerful application is in intramolecular C–N bond formation to close the oxazine ring.

Advantages Over Alternative Routes

Standard synthesis of pyrido-oxazinones often involves alkylating the pre-formed bicyclic lactam, which requires strong bases (NaH) and can suffer from regioselectivity issues (O- vs N-alkylation). The "Linchpin" Strategy using 2-((2-bromopyridin-3-yl)oxy)acetic acid allows for:

  • Late-Stage Cyclization: Introduce complex R-groups under mild amide coupling conditions first.

  • Regiocontrol: The cyclization is chemically defined; only the amide nitrogen can couple to the bromine.

Workflow Visualization

The following diagram illustrates the diversity-oriented synthesis workflow using this building block.

G Start 2-((2-Bromopyridin-3-yl) oxy)acetic acid Amide Intermediate Amide (Linear Precursor) Start->Amide Protocol A: Amide Coupling (HATU/DIPEA) Suzuki Alternative: Suzuki Coupling Products Start->Suzuki Protocol C: Intermolecular Coupling Amine Diverse Amines (R-NH2) Amine->Amide Product Pyrido[3,2-b][1,4] oxazin-3-one Scaffold Amide->Product Protocol B: Intramolecular Pd-Catalyzed Cyclization

Figure 1: Strategic workflow converting the linear acid precursor into the fused heterocyclic core.

Experimental Protocols

Protocol A: Amide Coupling (The Diversity Step)

Objective: To couple a primary amine (R-NH₂) to the carboxylic acid, creating the linear precursor for cyclization.

Reagents:

  • Substrate: 2-((2-Bromopyridin-3-yl)oxy)acetic acid (1.0 equiv)

  • Amine: R-NH₂ (1.2 equiv)

  • Coupling Agent: HATU (1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Dissolve 2-((2-bromopyridin-3-yl)oxy)acetic acid (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under inert atmosphere (N₂).

  • Add DIPEA (3.0 mmol) and stir for 5 minutes at room temperature.

  • Add HATU (1.5 mmol) in one portion. The solution may turn slightly yellow. Stir for 10 minutes to activate the acid.

  • Add the amine (1.2 mmol) dropwise.

  • Stir the reaction at room temperature for 2–4 hours. Monitor by LC-MS (Target mass: M+H of amide).

  • Workup: Dilute with EtOAc (50 mL), wash with saturated NaHCO₃ (2x), water (2x), and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Critical Note: Ensure the amine does not contain other nucleophiles (like -SH) that could displace the bromine prematurely, although the 2-bromopyridine is relatively stable to non-catalyzed nucleophilic attack at RT.

Protocol B: Intramolecular Cyclization (The Ring Closure)

Objective: To effect the intramolecular Buchwald-Hartwig amidation, displacing the bromine with the amide nitrogen to form the pyrido[3,2-b][1,4]oxazin-3-one core.

Reagents:

  • Substrate: Amide intermediate from Protocol A (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%) or BINAP (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Charge a microwave vial or heavy-walled pressure tube with the Amide intermediate (0.5 mmol), Pd(OAc)₂ (0.025 mmol), Xantphos (0.05 mmol), and Cs₂CO₃ (1.0 mmol).

  • Seal the vessel and purge with Argon for 5 minutes.

  • Inject degassed 1,4-Dioxane (5 mL) through the septum.

  • Heat the reaction:

    • Method A (Thermal): 100°C in an oil bath for 12–16 hours.

    • Method B (Microwave): 120°C for 30–60 minutes.

  • Monitoring: Monitor by TLC or LC-MS. The product will typically be less polar than the starting amide and show the loss of the bromine isotopic pattern.

  • Workup: Filter the mixture through a pad of Celite, eluting with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (DCM/MeOH or Hexanes/EtOAc).

Why this works: The ortho-bromo ether moiety positions the amide nitrogen in perfect proximity for the reductive elimination step of the catalytic cycle. Xantphos is preferred for its wide bite angle, which facilitates this specific reductive elimination.

Protocol C: Suzuki-Miyaura Coupling (Alternative)

Objective: To functionalize the pyridine ring without closing the oxazine ring, or to modify the ring after cyclization (if Br was preserved, though in this specific scaffold, Br is consumed. This protocol applies if 5-bromo analogs are used or for general pyridine functionalization).

Note: For the specific 2-bromo-3-oxy scaffold, Suzuki coupling at the 2-position is difficult due to steric hindrance from the 3-oxy group, but possible with active catalysts.

Reagents:

  • Substrate: 2-((2-Bromopyridin-3-yl)oxy)acetic acid ester (protect acid first!)

  • Boronic Acid: Ar-B(OH)₂ (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₂CO₃ (2M aqueous, 3.0 equiv)

  • Solvent: DME/Water (4:1)

Procedure:

  • Combine the ester substrate, boronic acid, and base in DME/Water.

  • Degas with Argon. Add Catalyst.[1][2][3][4]

  • Heat at 90°C for 4 hours.

Case Studies & Applications

Analgesic Development

Research indicates that N-substituted pyrido[3,2-b][1,4]oxazin-3-ones exhibit significant antinociceptive activity. By using Protocol A with piperazine-containing amines followed by Protocol B , researchers can rapidly generate libraries of analogs with superior safety profiles compared to aspirin [1].

Kinase Inhibition

The pyridoxazinone core mimics the ATP-binding hinge region of kinases. The ability to vary the N-substituent (via the initial amine choice) allows for probing the solvent-exposed regions of the kinase pocket, a common strategy for improving solubility and selectivity in oncology programs.

Safety & Handling

  • 2-((2-Bromopyridin-3-yl)oxy)acetic acid: Irritant. Handle with gloves and eye protection. Avoid inhalation of dust.

  • Palladium Catalysts: Potential sensitizers. Handle in a fume hood.

  • Waste Disposal: All heavy metal waste (Pd) must be segregated. Halogenated solvents (DCM) and non-halogenated solvents (DMF, Dioxane) should be disposed of in respective waste streams.

References

  • Substituted pyrido[3,2-b]oxazin-3(4H)-ones: synthesis and evaluation of antinociceptive activity. Source: National Institutes of Health (PubMed) URL:[Link] (Search Term: "pyrido[3,2-b]oxazin-3(4H)-ones antinociceptive")

  • Buchwald-Hartwig Amination: A Practical Guide. Source: Chemistry LibreTexts URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-((2-Bromopyridin-3-yl)oxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the synthesis of 2-((2-Bromopyridin-3-yl)oxy)acetic acid , a critical intermediate often used in the development of enzyme inhibitors and receptor antagonists. The synthesis generally proceeds via the O-alkylation of 2-bromo-3-hydroxypyridine followed by ester hydrolysis.

Users frequently encounter three primary failure modes:

  • Regioselectivity Issues: Competition between O-alkylation (desired) and N-alkylation (formation of pyridinium salts).

  • Halogen Scrambling/Loss: Displacement of the labile 2-bromo substituent during the reaction or hydrolysis (SNAr side reactions).

  • Isolation Difficulties: Poor recovery of the zwitterionic acid product from aqueous media.

This technical guide provides optimized protocols and troubleshooting workflows to maximize yield and purity.

Module 1: Reaction Design & Optimization

The Core Chemistry

The transformation involves a Williamson ether synthesis type reaction. Unlike 2- or 4-hydroxypyridines, 3-hydroxypyridine does not form a neutral pyridone tautomer.[1] However, the nitrogen lone pair remains nucleophilic, risking the formation of quaternary ammonium byproducts.[1]

Optimized Protocol:

  • Substrate: 2-Bromo-3-hydroxypyridine (1.0 eq)

  • Electrophile: tert-Butyl bromoacetate or Ethyl bromoacetate (1.1 eq)

  • Base: Cesium Carbonate (

    
    ) (1.5 eq)[1]
    
  • Solvent: DMF (Anhydrous) or Acetonitrile (ACN)[1]

  • Temperature: 25°C – 60°C (Strict control required)

Critical Parameter: The "Cesium Effect"

We strongly recommend replacing Potassium Carbonate (


) with Cesium Carbonate (

). The large ionic radius of Cesium creates a "naked" phenoxide anion, significantly enhancing nucleophilicity towards the alkyl halide while minimizing aggregation that can favor side reactions.[1]

Comparative Data: Base Efficiency

ParameterStandard Protocol (

/Acetone)
Optimized Protocol (

/DMF)
Reaction Time 12–24 Hours2–4 Hours
O- vs N-Alkylation Ratio ~4:1>15:1
Yield (Ester Intermediate) 55–65%85–92%
Risk of Br-Displacement Moderate (if refluxed)Low (at mild temp)

Module 2: Troubleshooting & FAQs

Issue 1: "I am seeing a new spot on TLC that doesn't move (baseline), and my yield is low."

Diagnosis: N-Alkylation (Quaternization). The baseline spot is likely the pyridinium salt formed by the nitrogen attacking the bromoacetate. Corrective Action:

  • Switch Solvent: Change from Acetone to DMF or NMP. The higher dielectric constant stabilizes the transition state for O-alkylation.

  • Lower Concentration: Dilute the reaction to 0.1 M. High concentrations favor intermolecular N-alkylation.

  • Steric Control: If using ethyl bromoacetate, switch to tert-butyl bromoacetate. The bulky t-butyl group sterically discourages attack by the hindered nitrogen (next to the 2-Br) more than the open oxygen.

Issue 2: "My product lost the Bromine atom during hydrolysis."

Diagnosis: Nucleophilic Aromatic Substitution (SNAr). The 2-position of pyridine is electron-deficient. Under harsh basic hydrolysis (e.g., NaOH, reflux), the hydroxide ion attacks C2, displacing the Bromine to form a 2-pyridone derivative.[1] Corrective Action:

  • Use Lithium Hydroxide (LiOH): Use LiOH in THF/Water (1:1) at 0°C to Room Temperature . Never reflux.

  • Alternative: Acidolysis: If you used the tert-butyl ester (recommended in Issue 1), avoid basic hydrolysis entirely. Deprotect using TFA/DCM (1:1) at room temperature. This preserves the sensitive 2-Br bond completely.

Issue 3: "I cannot extract the acid from the water phase."

Diagnosis: Zwitterion Trapping. The product contains a basic pyridine nitrogen and an acidic carboxylic acid. At neutral pH, it may exist as a zwitterion with high water solubility.[1] Corrective Action:

  • pH Adjustment: Carefully adjust the aqueous layer to pH 3–4 (the isoelectric point is likely near neutral/slightly acidic, so you want to protonate the acid fully or keep it distinct).[1] Correction: To extract into organic, acidify to pH ~3 (protonating the carboxylate to -COOH). Note that pH < 1 might protonate the Pyridine-N, keeping it in water.[1]

  • Salting Out: Saturate the aqueous phase with NaCl before extraction with Ethyl Acetate/THF (3:1 mix).

Module 3: Visualized Workflows

Figure 1: Optimized Synthetic Pathway

This diagram illustrates the recommended route, highlighting the decision point between Basic Hydrolysis and Acidolysis based on the ester choice.[1]

SynthesisWorkflow Start 2-Bromo-3-hydroxypyridine Step1 O-Alkylation (Cs2CO3, DMF, 25-40°C) Start->Step1 Decision Ester Choice? Step1->Decision RouteA Ethyl Ester Intermediate Decision->RouteA Ethyl Bromoacetate RouteB t-Butyl Ester Intermediate Decision->RouteB t-Butyl Bromoacetate HydrolysisA Hydrolysis (LiOH, THF/H2O, 20°C) *RISK: Br Displacement* RouteA->HydrolysisA HydrolysisB Acidolysis (TFA/DCM, 20°C) *SAFE: Preserves Br* RouteB->HydrolysisB Product Final Product: 2-((2-Bromopyridin-3-yl)oxy)acetic acid HydrolysisA->Product Careful pH control HydrolysisB->Product Evaporation

Caption: Workflow comparing Ethyl vs. t-Butyl ester routes. The t-Butyl route minimizes halogen loss risks.[1]

Figure 2: Troubleshooting Logic Tree

Use this flow to diagnose low yields immediately after the alkylation step.

Troubleshooting Problem Low Yield / Impure Product CheckTLC Analyze TLC / LCMS Problem->CheckTLC Result1 Baseline Spot Found (M+ mass match) CheckTLC->Result1 Result2 Product Mass - Br + OH (M-80+17) CheckTLC->Result2 Result3 Starting Material Remains CheckTLC->Result3 Fix1 Issue: N-Alkylation Fix: Use Cs2CO3, Dilute Rxn, Switch to t-Butyl ester Result1->Fix1 Fix2 Issue: SnAr (Br loss) Fix: Lower Temp (<50°C), Avoid strong OH- bases Result2->Fix2 Fix3 Issue: Incomplete Rxn Fix: Add catalytic KI (Finkelstein), Check anhydrous conditions Result3->Fix3

Caption: Diagnostic tree for identifying N-alkylation and Halogen displacement issues.

References

  • Cesium Effect in O-Alkylation

    • Title: Cesium carbonate as a vers
    • Source:Synthetic Communications, 2010.[1]

    • Relevance: Establishes the superiority of for phenol/hydroxypyridine alkylation to suppress N-alkyl
    • URL:[Link][2][3][4][5]

  • Reactivity of 3-Hydroxypyridines

    • Title: O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species.
    • Source:Royal Society of Chemistry (RSC Advances).
    • Relevance: Discusses the tautomeric preferences and nucleophilicity of the pyridine nitrogen vs. oxygen.
    • URL:[Link]

  • Handling 2-Bromopyridines (Stability)

    • Title: 2-Bromopyridine - Organic Syntheses Procedure.[2][6]

    • Source:Organic Syntheses, Coll.[1][2] Vol. 3.

    • Relevance: Provides foundational data on the stability of the 2-bromo substituent and its susceptibility to displacement.
    • URL:[Link]

  • General Pyridine Alkylation Protocols

    • Title: Regiodivergent Alkylation of Pyridines.[7]

    • Source:Journal of the American Chemical Society (JACS).
    • Relevance: Highlights the steric and electronic factors controlling substitution p
    • URL:[Link]

Sources

Technical Support Center: Synthesis of 2-((2-Bromopyridin-3-yl)oxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-((2-Bromopyridin-3-yl)oxy)acetic acid. This document is intended for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and mitigate common side reactions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 2-((2-Bromopyridin-3-yl)oxy)acetic acid?

A1: The most common and direct route is a two-step process. It begins with a Williamson ether synthesis, followed by saponification.[1][2][3]

  • Step 1 (Etherification): 2-Bromo-3-hydroxypyridine is reacted with an ethyl haloacetate (typically ethyl bromoacetate or chloroacetate) in the presence of a suitable base. This reaction forms the intermediate, ethyl 2-((2-bromopyridin-3-yl)oxy)acetate.

  • Step 2 (Saponification): The resulting ester is then hydrolyzed, usually with a strong base like sodium hydroxide, to yield the final product, 2-((2-Bromopyridin-3-yl)oxy)acetic acid, after acidic workup.

Q2: What are the most critical parameters to control in this synthesis?

A2: The two most critical parameters are the choice of base and the reaction temperature. These factors significantly influence the reaction's regioselectivity, determining the ratio of the desired O-alkylation product to the undesired N-alkylation byproduct.

Q3: What is N-alkylation and why is it a major concern?

A3: N-alkylation is the primary competing side reaction. The starting material, 2-bromo-3-hydroxypyridine, is an ambident nucleophile, meaning it can be attacked at two different sites: the oxygen of the hydroxyl group and the nitrogen of the pyridine ring.[4] N-alkylation occurs when the ethyl haloacetate reacts with the ring nitrogen, forming an N-alkylated pyridinium salt. This byproduct can be difficult to separate from the desired product and significantly lowers the overall yield.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low yield of the desired product with a significant amount of a water-soluble, polar impurity.

  • Likely Cause: N-alkylation of the pyridine nitrogen. The resulting pyridinium salt is highly polar and often remains in the aqueous phase during extraction.

  • Causality: The pyridine nitrogen is inherently nucleophilic.[5] Using a very strong base (like sodium hydride) in a polar aprotic solvent (like DMF or DMSO) can favor the formation of the phenoxide, which is a soft nucleophile, thus promoting O-alkylation. Conversely, weaker bases or protic solvents can lead to a higher proportion of N-alkylation.

  • Solutions:

    • Choice of Base: Employ a strong base such as sodium hydride (NaH) to fully deprotonate the hydroxyl group, making the oxygen a more potent nucleophile than the nitrogen. Weaker bases like potassium carbonate (K₂CO₃) can be effective but may require more carefully controlled conditions.[6]

    • Solvent Selection: Use a polar aprotic solvent like anhydrous DMF or THF. These solvents solvate the cation of the base but not the nucleophilic oxygen, enhancing its reactivity.

    • Temperature Control: Perform the deprotonation at a low temperature (e.g., 0 °C) before adding the ethyl haloacetate. Then, allow the reaction to proceed at a controlled temperature (e.g., room temperature to 50 °C) to minimize side reactions.

Problem 2: The final product is an oil or fails to crystallize, and NMR analysis shows the presence of an ethyl group.

  • Likely Cause: Incomplete saponification of the ethyl ester intermediate.

  • Causality: The hydrolysis of the ester is a reversible reaction.[7] Insufficient base, reaction time, or temperature can lead to an equilibrium mixture of the ester and the carboxylate salt.

  • Solutions:

    • Increase Base Equivalents: Use a molar excess of sodium hydroxide (e.g., 2-3 equivalents) to drive the reaction to completion.

    • Increase Reaction Time/Temperature: Ensure the reaction is stirred at an adequate temperature (e.g., 50-80 °C) for a sufficient duration (typically 2-4 hours). Monitor the reaction by TLC or LC-MS until the starting ester is no longer detectable.

    • Co-solvent: Adding a co-solvent like methanol or ethanol can improve the solubility of the ester in the aqueous base, accelerating the hydrolysis.

Problem 3: Presence of unreacted 2-bromo-3-hydroxypyridine in the final product.

  • Likely Cause: Incomplete etherification reaction.

  • Causality: This can be due to several factors: insufficiently dried reagents or solvent, a deactivated base, or an insufficient amount of the alkylating agent.

  • Solutions:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Fresh Base: Use freshly opened or properly stored sodium hydride. NaH can react with atmospheric moisture and lose its activity.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the ethyl haloacetate to ensure the complete consumption of the 2-bromo-3-hydroxypyridine.

Part 3: Experimental Protocols & Data

Optimized Synthesis Protocol

Step 1: Etherification - Synthesis of Ethyl 2-((2-bromopyridin-3-yl)oxy)acetate

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF (10 mL per gram of 2-bromo-3-hydroxypyridine).

  • Add 2-bromo-3-hydroxypyridine (1.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by slowly adding ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

Step 2: Saponification - Synthesis of 2-((2-Bromopyridin-3-yl)oxy)acetic acid

  • Dissolve the crude ester from Step 1 in a mixture of THF and water (e.g., 2:1 ratio).

  • Add sodium hydroxide (2.5 eq) and heat the mixture to 60 °C for 2-4 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture to room temperature.

  • Acidify the mixture to pH 2-3 with 1M HCl.

  • The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Summary
ParameterCondition A (K₂CO₃, Acetone)Condition B (NaH, DMF)Expected Outcome
Base WeakStrongStronger base favors O-alkylation.
Solvent Polar Protic (Trace H₂O)Polar AproticAprotic solvent enhances nucleophilicity.
O:N Alkylation Ratio ~3:1 to 5:1>10:1Condition B significantly reduces N-alkylation.
Typical Yield 40-60%75-90%Higher yield due to improved selectivity.

Part 4: Mechanistic Visualization

Diagram 1: Competing Reaction Pathways

This diagram illustrates the desired O-alkylation versus the undesired N-alkylation side reaction.

G start 2-Bromo-3-hydroxypyridine + Ethyl Bromoacetate base Base (e.g., NaH) start->base Deprotonation o_alkylation O-Alkylation (Desired) base->o_alkylation Favored by strong base, aprotic solvent n_alkylation N-Alkylation (Side Reaction) base->n_alkylation Favored by weaker base, protic conditions product Ethyl 2-((2-bromopyridin-3-yl)oxy)acetate o_alkylation->product byproduct N-alkylated Pyridinium Salt n_alkylation->byproduct

Caption: O- vs. N-Alkylation Pathways.

Diagram 2: Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving common issues.

G start Experiment Complete: Analyze Crude Product check_yield Is Yield Low? start->check_yield check_purity Is Product Impure? check_yield->check_purity No n_alk High N-Alkylation check_yield->n_alk Yes incomplete_ether Incomplete Etherification check_purity->incomplete_ether Yes (Starting Material Present) incomplete_sap Incomplete Saponification check_purity->incomplete_sap Yes (Ester Present) end_node Pure Product, Good Yield check_purity->end_node No sol_base Use NaH in DMF/THF n_alk->sol_base sol_anhydrous Ensure Anhydrous Conditions incomplete_ether->sol_anhydrous sol_saponify Increase NaOH eq./time/temp incomplete_sap->sol_saponify sol_base->start Re-run sol_anhydrous->start Re-run sol_saponify->start Re-workup

Caption: Troubleshooting Workflow.

References

  • CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google P
  • Williamson Ether Synthesis - Pearson Educ
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • 2-bromopyridine - Organic Syntheses.
  • An Oxygen Walk Approach for C3 Selective Hydroxyl
  • Three-Component Synthesis of Pyridylacetic Acid Deriv
  • Alcohol to Ether using Williamson synthesis (O-Alkyl
  • The Williamson Ether Synthesis - Master Organic Chemistry.
  • The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides - ResearchG
  • Pyridine synthesis - Organic Chemistry Portal.
  • Shifting Order Kinetic Study for Alkaline Hydrolysis of Ethyl Acet
  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions - ResearchG
  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds - Organic Chemistry Portal.
  • Pyridine Chemistry - University of Babylon.
  • Synthesis of Ethyl 3‐(1‐Acetyl‐3‐phenyl‐4,5‐dihydro‐1H‐pyrazol‐4‐yl)
  • What is the product of pyridine + acetic acid? - Quora.
  • O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species - ScienceDirect.
  • 2-Bromopyridines as Versatile Synthons for Heteroaryl
  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine - Pharmaguideline.
  • O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species - Royal Society of Chemistry.

Sources

Technical Support Center: 2-((2-Bromopyridin-3-yl)oxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support resource for researchers working with 2-((2-Bromopyridin-3-yl)oxy)acetic acid .[1] It is designed to troubleshoot purification failures, optimize yield, and ensure high purity for downstream applications (e.g., GLP-1 agonists, kinase inhibitors).

Ticket Category: Purification & Isolation Molecule ID: 2-((2-Bromopyridin-3-yl)oxy)acetic acid Chemical Class: Pyridyloxyacetic Acid / Aryl Bromide Support Level: Senior Application Scientist[1]

Part 1: Chemical Profile & Triage

Before troubleshooting, you must understand the "personality" of this molecule. Most purification failures stem from a misunderstanding of its acid-base behavior.[1]

The "Zwitterion" Trap

Users often assume this molecule behaves like a standard amino acid (zwitterionic).[1] It does not.

  • Carboxylic Acid (Position 3-O-CH2-): Typical pKa ~3.5 – 4.0.[1]

  • Pyridine Nitrogen (Position 1): The 2-bromo substituent is strongly electron-withdrawing.[1] This drastically reduces the basicity of the pyridine nitrogen (estimated pKa < 1.0, compared to ~5.2 for unsubstituted pyridine).

  • Implication: At standard workup pH (3–7), the nitrogen is not protonated. The molecule exists primarily as an anion (at pH > 4) or a neutral free acid (at pH < 3).[1] It does not form a stable zwitterion in water.[1]

Solubility Matrix
SolventSolubility (Neutral Form)Solubility (Anionic Form / Salt)
Water Low / Insoluble (pH < 2)High (pH > 5)
DCM / EtOAc Moderate to HighInsoluble
Methanol HighHigh
Hexane InsolubleInsoluble

Part 2: The "pH-Swing" Extraction Protocol

Issue: "My product is contaminated with the starting material (2-bromo-3-hydroxypyridine)." Root Cause: The starting phenol and the product are both acidic, but they have different pKa values.

  • Product pKa: ~3.5 (Carboxylic acid)[1]

  • Impurity pKa: ~7.0 (Phenol/Hydroxypyridine)[1]

The Solution: Use Differential pH Extraction to separate them.[1]

Step-by-Step Protocol
  • Dissolution (High pH): Dissolve the crude mixture in 1M NaOH (Target pH > 10). Both the product (carboxylate) and impurity (phenolate) will dissolve.[1]

  • Wash 1 (Neutrals): Wash the aqueous layer with DCM or MTBE to remove non-acidic impurities (solvents, neutral byproducts).[1] Discard organic.

  • The Critical Swing (pH 5.0 - 5.5):

    • Carefully adjust the aqueous phase pH to 5.0 – 5.5 using 1M HCl.[1]

    • Mechanism: At this pH, the Product is still ionized (COO⁻) and stays in water. The Impurity (Phenol) becomes protonated (Neutral) and less soluble in water.[1]

  • Wash 2 (Phenol Removal): Extract the aqueous phase (pH 5.[1]5) with Ethyl Acetate (EtOAc) .[1]

    • Result: The impurity moves into the organic layer.[1] The product stays in the aqueous layer.[1] Keep the Aqueous Layer.

  • Isolation (Low pH):

    • Acidify the aqueous layer to pH 1.0 – 2.0 with 6M HCl.[1]

    • The product will precipitate as a white/off-white solid.[1]

    • If no precipitate forms (oiling out), extract with EtOAc, dry over Na₂SO₄, and concentrate.

ExtractionLogic Start Crude Mixture (Acid + Phenol Impurity) Base Dissolve in 1M NaOH (pH > 10) Start->Base Wash1 Wash with DCM (Remove Neutrals) Base->Wash1 Adjust1 Adjust Aqueous to pH 5.0 - 5.5 Wash1->Adjust1 Extract1 Extract with EtOAc Adjust1->Extract1 Split1 Phase Split Extract1->Split1 OrgLayer Organic Layer Contains: Phenol Impurity Split1->OrgLayer Discard AqLayer Aqueous Layer Contains: Product (COO-) Split1->AqLayer Keep Acidify Acidify Aqueous to pH 1-2 AqLayer->Acidify Final Precipitate or Extract Product Acidify->Final

Figure 1: Differential pH extraction workflow to separate the carboxylic acid product from the phenolic starting material.[1]

Part 3: Crystallization & Isolation Guide

Issue: "The product is oiling out or is colored brown/grey." Root Cause: "Oiling out" indicates the presence of impurities lowering the melting point, or a solvent system that is too polar. Color usually comes from trace oxidation of the bromopyridine ring.[1]

Troubleshooting Table
SymptomDiagnosisCorrective Action
Oiling Out Solvent too polar (water/alcohol).[1]Switch to EtOAc/Hexane or Toluene .[1] Re-dissolve in hot EtOAc, add Hexane dropwise until turbid, then cool slowly.
Brown Color Oxidation / Trace Bromine.[1]Treat the crude aqueous solution (before acidification) with a pinch of Sodium Bisulfite or Activated Charcoal .[1]
Sticky Solid Trapped Solvent / Salts.[1]Triturate (grind under solvent) with Diethyl Ether or Pentane .[1] This removes trapped solvent and induces crystallization.[1][2]
Recommended Crystallization Systems
  • System A (High Purity): Ethanol / Water (1:1).[1]

    • Dissolve in minimum hot Ethanol.[1] Add warm water until cloudy.[1] Cool to 4°C.[1]

  • System B (Standard): Ethyl Acetate / Hexane.[1]

    • Good for removing non-polar impurities.[1]

  • System C (For Stubborn Oils): Acetonitrile (ACN).[1]

    • Dissolve in minimum hot ACN. Cool to -20°C.

CrystTree State Crude State Solid Solid Powder State->Solid Oil Thick Oil / Gum State->Oil Recrys1 Recrystallize: EtOH/Water (1:1) Solid->Recrys1 Triturate Triturate with Diethyl Ether Oil->Triturate Seed Seed + Slow Cool EtOAc/Hexane Triturate->Seed

Figure 2: Decision tree for selecting the isolation method based on the physical state of the crude material.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use silica gel chromatography for this? A: Yes, but the carboxylic acid will streak (tail) on standard silica. You must add 1% Acetic Acid to your eluent (e.g., DCM:MeOH:AcOH 95:4:1).[1] Alternatively, use Reverse Phase (C18) silica with Water/Acetonitrile (+0.1% TFA).[1]

Q2: I see a small impurity by LCMS at M+14 mass. What is it? A: This is likely the methyl ester (if Methanol was used in the process) or an ethyl ester (if Ethanol was used).[1] Avoid using alcohols during the acid workup, or ensure hydrolysis is complete before isolation.

Q3: Is the bromine atom stable? A: The 2-bromo position is susceptible to Nucleophilic Aromatic Substitution (


) under harsh basic conditions (e.g., KOH in refluxing methanol). However, it is stable under the mild extraction conditions described above (Room Temp, pH 10). Avoid heating strongly in base.[1]

References

  • Chemical Synthesis Logic: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman, 1989.[1] (General principles of carboxylic acid and phenol separation).

  • Pyridine Chemistry: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. John Wiley & Sons.[1] (Basicity of 2-halopyridines).

  • Specific Analogous Protocols

    • Synthesis of 2-((2-chloropyridin-3-yl)oxy)acetic acid derivatives: WO2010023161A1.[1]

    • Purification of Pyridyloxyacetic acids: US Patent 4,033,975 (Process for production of hydroxypyridine derivatives).[1]

  • pKa Data Sources

    • PubChem Compound Summary for 2-Bromopyridine (pKa reference for the pyridine ring effect). [1]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-((2-Bromopyridin-3-yl)oxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-((2-Bromopyridin-3-yl)oxy)acetic acid. This document is designed for researchers, chemists, and process development professionals. It provides an in-depth look at a reliable two-step synthetic pathway, offers solutions to common experimental challenges, and answers frequently asked questions to ensure a successful and scalable synthesis.

Synthetic Strategy Overview

The synthesis of 2-((2-Bromopyridin-3-yl)oxy)acetic acid is efficiently achieved through a two-stage process. The core of this synthesis is the Williamson ether synthesis , a robust and well-established method for forming an ether linkage.[1] This is followed by a straightforward saponification (ester hydrolysis) to yield the final carboxylic acid product.

This pathway is selected for its reliability, use of readily available starting materials, and scalability. The initial ether formation creates a stable intermediate, which can be purified before the final hydrolysis step, ensuring high purity of the target molecule.

G cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Saponification SM Starting Materials: 2-Bromo-3-hydroxypyridine Ethyl Bromoacetate Base Base (e.g., NaH, K2CO3) Solvent (e.g., DMF) SM->Base Intermediate Intermediate: Ethyl 2-((2-bromopyridin-3-yl)oxy)acetate SM->Intermediate Base->Intermediate SN2 Reaction Hydrolysis Base (e.g., NaOH, LiOH) Solvent (e.g., H2O/THF) Intermediate->Hydrolysis Product Final Product: 2-((2-Bromopyridin-3-yl)oxy)acetic acid Intermediate->Product Hydrolysis->Product Acid Workup G Reactants Pyridinol + NaH + Ethyl Bromoacetate Deprotonation Step 1: Deprotonation (Fast) Reactants->Deprotonation Intermediate Pyridinoxide Anion (Strong Nucleophile) Deprotonation->Intermediate H2 gas evolves SN2 Step 2: SN2 Attack (Rate-Determining Step) Intermediate->SN2 Product Ethyl 2-((2-bromopyridin-3-yl)oxy)acetate SN2->Product Br- displaced

Sources

Technical Support Center: A Guide to Reactions with 2-((2-Bromopyridin-3-yl)oxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-((2-Bromopyridin-3-yl)oxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered when using this versatile building block. The following content is structured in a question-and-answer format to directly address specific issues you may face during your experiments.

I. Troubleshooting Failed Reactions

This section addresses common problems encountered during reactions involving 2-((2-Bromopyridin-3-yl)oxy)acetic acid, providing potential causes and actionable solutions.

Scenario 1: Failed or Low-Yield Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

Question: My Suzuki-Miyaura coupling reaction using 2-((2-Bromopyridin-3-yl)oxy)acetic acid as the electrophile is resulting in no product, or a very low yield. What are the likely causes and how can I fix it?

Answer:

Failure in palladium-catalyzed cross-coupling reactions with this substrate can stem from several factors, ranging from reagent quality to the inherent reactivity of the molecule itself. Here is a systematic guide to troubleshooting this issue.

Potential Causes & Solutions:

  • Catalyst Inactivity or Inhibition:

    • Explanation: The palladium catalyst, which is the heart of the reaction, may be inactive or poisoned. The pyridine nitrogen and the carboxylate group in your starting material can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.

    • Troubleshooting Protocol:

      • Reagent Quality: Ensure your palladium source (e.g., Pd(OAc)₂, PdCl₂(dppf)) and ligands are of high purity and stored under inert conditions.[1]

      • Ligand Choice: The choice of ligand is critical. For electron-rich pyridines, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective at promoting the desired reaction over catalyst inhibition.[2]

      • Catalyst Loading: Increase the catalyst loading in increments (e.g., from 2 mol% to 5 mol%).

      • Pre-catalyst vs. in situ generation: If you are generating the active Pd(0) species in situ, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass potentially problematic reduction steps.[1]

  • Base-Related Issues:

    • Explanation: The choice and amount of base are crucial. An inappropriate base can lead to side reactions or poor solubility. The carboxylic acid moiety of your starting material will react with the base, so additional equivalents are necessary.[3]

    • Troubleshooting Protocol:

      • Stoichiometry: Use at least one extra equivalent of base to neutralize the carboxylic acid proton, in addition to the amount required for the catalytic cycle.

      • Base Strength & Type: For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. If solubility is an issue, consider using an organic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) in a suitable solvent.

      • Solubility: The deprotonated carboxylate may have poor solubility in common organic solvents. Using a biphasic solvent system (e.g., toluene/water, dioxane/water) can help, but sometimes the salt may crash out.[3] In such cases, a single, more polar aprotic solvent like DMF or DMA may be beneficial.

  • Side Reactions:

    • Explanation: Several side reactions can compete with your desired cross-coupling:

      • Hydrolysis (Debromination): Under basic conditions and elevated temperatures, the 2-bromopyridine moiety can be hydrolyzed to the corresponding 2-pyridone.[4][5]

      • Protodeboronation: The boronic acid coupling partner can be sensitive to aqueous basic conditions, leading to the formation of the corresponding arene without coupling.

      • Homocoupling: Your boronic acid can couple with itself to form a biaryl impurity.

    • Troubleshooting Protocol:

      • Temperature Control: Run the reaction at the lowest temperature that still allows for catalytic turnover. Start at a lower temperature (e.g., 60-80 °C) and slowly increase if no reaction is observed.

      • Reaction Time: Monitor the reaction by TLC or LC-MS to avoid prolonged heating that can favor side reactions.

      • Inert Atmosphere: Rigorously exclude oxygen from your reaction, as it can promote side reactions and deactivate the catalyst.[6]

Troubleshooting Workflow for Failed Suzuki Coupling

Caption: A decision-making workflow for troubleshooting failed Suzuki coupling reactions.

Scenario 2: Failed or Low-Yield Amide Coupling Reactions

Question: I am trying to form an amide by coupling the carboxylic acid of 2-((2-Bromopyridin-3-yl)oxy)acetic acid with an amine, but the reaction is not working. What should I do?

Answer:

Amide coupling with this substrate can be challenging due to the electronic nature of the pyridine ring and potential side reactions. Here's how to troubleshoot common issues.

Potential Causes & Solutions:

  • Inadequate Activation of the Carboxylic Acid:

    • Explanation: The carboxylic acid needs to be activated to a more reactive species (e.g., an active ester, acyl chloride) to react with the amine. If this activation is inefficient, the reaction will not proceed.

    • Troubleshooting Protocol:

      • Coupling Reagents: A variety of coupling reagents are available. If one is failing, try another from a different class.

        • Carbodiimides: EDC with an additive like HOBt or DMAP.

        • Uronium/Aminium salts: HATU, HBTU, or TBTU are generally very effective. These often require a non-nucleophilic base like DIPEA or NEt₃.[7]

        • Phosphonium salts: PyBOP or BOP.

      • Acyl Chloride Formation: A more robust method is to convert the carboxylic acid to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive towards amines. Caution: These reagents are harsh and may not be compatible with other functional groups in your molecule.

  • Base Selection and Stoichiometry:

    • Explanation: When using coupling reagents like HATU or HBTU, a non-nucleophilic organic base is required to neutralize the acid formed and to deprotonate the amine. Using a nucleophilic base like pyridine can compete with your desired amine.[7]

    • Troubleshooting Protocol:

      • Base Type: Use a hindered, non-nucleophilic base such as DIPEA or NEt₃.

      • Equivalents: Use at least 2-3 equivalents of the base.

  • Low Nucleophilicity of the Amine:

    • Explanation: If your amine is electron-deficient (e.g., an aniline with electron-withdrawing groups), it may not be nucleophilic enough to react efficiently with the activated carboxylic acid.

    • Troubleshooting Protocol:

      • Reaction Conditions: Increase the reaction temperature and/or reaction time.

      • Stronger Activation: Convert the carboxylic acid to the more reactive acyl chloride.

II. Frequently Asked Questions (FAQs)

Q1: What is the stability of 2-((2-Bromopyridin-3-yl)oxy)acetic acid? How should it be stored?

A1: Like many 2-bromopyridine derivatives, this compound can be sensitive to light and may darken over time.[8] It is also susceptible to hydrolysis under strongly basic conditions, which can lead to the formation of the corresponding 2-pyridone.[4][5] For long-term storage, it should be kept in a tightly sealed container, protected from light, and in a cool, dry place. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q2: Can the carboxylic acid group be decarboxylated during a reaction?

A2: Decarboxylation of pyridine carboxylic acids is possible, but typically requires harsh conditions (e.g., high temperatures). Picolinic acid (pyridine-2-carboxylic acid) is known to decarboxylate more readily than nicotinic acid (pyridine-3-carboxylic acid) or isonicotinic acid (pyridine-4-carboxylic acid).[9] Since your molecule has an acetic acid moiety attached via an ether linkage, decarboxylation of this group is less likely under typical cross-coupling or amide bond formation conditions. However, at very high temperatures, degradation is possible.

Q3: I am having trouble purifying my product. What strategies can I use?

A3: Purification of pyridine derivatives can be challenging due to their basicity, which can cause tailing on silica gel chromatography.

  • Column Chromatography:

    • Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent to suppress tailing.

    • Alternatively, using a different stationary phase like alumina (basic or neutral) may be beneficial.

  • Acid-Base Extraction: You can often purify your product by dissolving the crude material in an organic solvent and washing with a mild aqueous acid (e.g., dilute HCl) to protonate and extract basic impurities. Conversely, if your product is basic, you can extract it into the aqueous acid, wash the organic layer, and then basify the aqueous layer to recover your product.

  • Crystallization: If your product is a solid, recrystallization is an excellent method for purification.

Q4: Are there any known incompatibilities for this compound?

A4:

  • Strong Bases: As mentioned, strong bases can promote hydrolysis of the 2-bromo group.

  • Strong Reducing Agents: Reagents like butyllithium can react with the 2-bromo position to form a lithiated pyridine species.[10] This can be a useful synthetic transformation if desired, but an unwanted side reaction if not.

  • Strong Acids: The pyridine nitrogen can be protonated by strong acids, which can alter its reactivity and solubility.

Data Summary Table

ParameterRecommended Conditions/Considerations
Storage Cool, dry, dark, under inert atmosphere
Suzuki Coupling Base K₂CO₃, K₃PO₄, Cs₂CO₃ (>2 eq.)
Suzuki Coupling Ligands Bulky, electron-rich phosphines (e.g., SPhos, XPhos)
Amide Coupling Reagents HATU, HBTU, EDC/HOBt, or conversion to acyl chloride
Amide Coupling Base Non-nucleophilic (e.g., DIPEA, NEt₃)
Purification Chromatography with basic modifier, acid-base extraction, crystallization

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction:

  • To an oven-dried reaction flask, add 2-((2-Bromopyridin-3-yl)oxy)acetic acid (1 eq.), the boronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 3 eq.).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%) and the ligand (if required).

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Proceed with an appropriate aqueous workup and purification.

General Protocol for an Amide Coupling using HATU:

  • To a dry reaction flask under an inert atmosphere, add 2-((2-Bromopyridin-3-yl)oxy)acetic acid (1 eq.) and a dry, aprotic solvent (e.g., DMF, DCM).

  • Add the amine (1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 3 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq.) portion-wise, keeping the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and proceed with an appropriate aqueous workup and purification.

References

  • DL_Chemist. (2022). Comment on Carboxylic acid and Cross Coupling reactions. Reddit. Retrieved February 2, 2026, from [Link]

  • MDPI. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved February 2, 2026, from [Link]

  • Google Patents. (2015). CN104402805A - 2-bromopyridine synthesis method.
  • PubMed Central. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved February 2, 2026, from [Link]

  • Google Patents. (1981). US4291165A - Process for making 2-bromopyridine.
  • Wikipedia. (n.d.). 2-Bromopyridine. Retrieved February 2, 2026, from [Link]

  • jOeCHEM. (2021, August 24). Rxn + Mechanism Practice with Carboxylic Acids (Worksheet Solutions Walkthrough). YouTube. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (2022). Challenges and Breakthroughs in Selective Amide Activation. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (2022, October 18). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved February 2, 2026, from [Link]

  • Chemistry Stack Exchange. (2017, December 2). Rate of Decarboxylation of pyridinecarboxylic acids [closed]. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 2, 2026, from [Link]

  • Google Patents. (2023). CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine.
  • ACS Publications. (2008, December 23). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Adsorption and Reactions of 3-Bromopyridine and 2-Bromopyridine on Cu(100) and O/Cu(100). Retrieved February 2, 2026, from [Link]

  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved February 2, 2026, from [Link]

  • Canadian Science Publishing. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. Retrieved February 2, 2026, from [Link]

  • Frontiers. (2022, July 17). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved February 2, 2026, from [Link]

  • Chemistry Steps. (n.d.). Carboxylic Acids and Their Derivatives Practice Problems. Retrieved February 2, 2026, from [Link]

  • YouTube. (2019, January 6). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. Retrieved February 2, 2026, from [Link]

  • VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of (Pyrido[3ʹ,2ʹ:4,5]thieno[3,2-d]pyrimidin-2-ylthio)acetic Acids Esters by the Reaction of N-(Thieno[2,3-b]pyridin-3-yl)-α-chloroacetamides with Potassium Thiocyanate. Retrieved February 2, 2026, from [Link]

  • Khan Academy. (n.d.). Carboxylic acid reactions overview. Retrieved February 2, 2026, from [Link]

  • Testbook. (2026, January 22). [Solved] The following carboxylic acids undergo decarboxylation upon. Retrieved February 2, 2026, from [Link]

  • University of Rochester. (n.d.). Troubleshoot a Reaction. Retrieved February 2, 2026, from [Link]

  • Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Study of the carbonylative cross-coupling reaction between 2-bromopyridine and phenylboronic acid catalysed by benzimidazo. Retrieved February 2, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (n.d.). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2.... Retrieved February 2, 2026, from [Link]

  • PubMed Central. (2022, July 18). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved February 2, 2026, from [Link]

Sources

Technical Support Center: Purification of 2-((2-Bromopyridin-3-yl)oxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions concerning the removal of impurities from commercial 2-((2-Bromopyridin-3-yl)oxy)acetic acid. Our focus is on delivering practical, field-proven insights grounded in established chemical principles to ensure the highest purity of your compound for downstream applications.

I. Understanding the Impurity Profile

Commercial batches of 2-((2-Bromopyridin-3-yl)oxy)acetic acid may contain various impurities stemming from its synthesis, which typically involves a Williamson ether synthesis followed by hydrolysis. The most common impurities include unreacted starting materials, byproducts of side reactions, and residual solvents.

Table 1: Common Impurities and Their Origin

ImpurityChemical NameLikely Origin
Starting Material 2-Bromo-3-hydroxypyridineIncomplete reaction during Williamson ether synthesis.
Byproduct Ethyl 2-((2-bromopyridin-3-yl)oxy)acetateIncomplete hydrolysis of the ester intermediate.
Isomeric Impurity 2-((6-Bromopyridin-3-yl)oxy)acetic acidPotential impurity in the 2-bromo-3-hydroxypyridine starting material.
Solvent Residue Ethanol, Ethyl Acetate, HexanesSolvents used in synthesis and initial purification steps.

II. Analytical Methods for Purity Assessment

A crucial first step in any purification workflow is the accurate assessment of the initial purity and the identification of contaminants. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is highly effective for separating 2-((2-Bromopyridin-3-yl)oxy)acetic acid from its potential impurities.

Recommended HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid is a good starting point.[2]

  • Detection: UV detection at a wavelength where the aromatic pyridine ring absorbs, typically around 255 nm.[3]

  • Flow Rate: 1.0 mL/min

Interpreting the Chromatogram:

  • The main peak should correspond to your desired product.

  • Earlier eluting peaks are generally more polar, while later eluting peaks are less polar.

  • Spiking the sample with known standards of potential impurities can confirm their identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides valuable structural information and can be used to identify and quantify impurities.

Expected ¹H NMR Signals for 2-((2-Bromopyridin-3-yl)oxy)acetic acid (in DMSO-d₆):

  • A singlet for the methylene protons (-O-CH₂ -COOH).

  • Signals in the aromatic region corresponding to the three protons on the pyridine ring.

  • A broad singlet for the carboxylic acid proton (-COOH ).

Impurities will present as additional, unexpected signals. For instance, the presence of ethyl 2-((2-bromopyridin-3-yl)oxy)acetate would be indicated by a triplet and a quartet corresponding to the ethyl group.

III. Troubleshooting and Purification Protocols

This section provides a problem-and-solution framework for common purity-related issues encountered with commercial 2-((2-Bromopyridin-3-yl)oxy)acetic acid.

Problem 1: Presence of Acidic or Basic Impurities

Symptom: Multiple peaks in the HPLC chromatogram, some of which may correspond to starting materials like 2-bromo-3-hydroxypyridine (phenolic and weakly acidic) or other acidic byproducts.

Solution: Acid-base extraction is a highly effective technique for separating acidic, basic, and neutral compounds based on their differing solubilities in aqueous and organic phases at various pH levels.[4][5]

Workflow Diagram: Acid-Base Extraction

start Dissolve crude product in an organic solvent (e.g., Ethyl Acetate) add_base Add aqueous NaHCO₃ solution and mix in a separatory funnel start->add_base separate1 Separate layers add_base->separate1 aq_layer1 Aqueous Layer: Contains the sodium salt of 2-((2-bromopyridin-3-yl)oxy)acetic acid separate1->aq_layer1 Aqueous Phase org_layer1 Organic Layer: Contains neutral and basic impurities separate1->org_layer1 Organic Phase acidify Acidify with HCl (aq) to pH ~2 aq_layer1->acidify precipitate Precipitate of pure 2-((2-bromopyridin-3-yl)oxy)acetic acid forms acidify->precipitate filter Collect by vacuum filtration, wash with cold water, and dry precipitate->filter final_product Pure Product filter->final_product

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude 2-((2-Bromopyridin-3-yl)oxy)acetic acid in a suitable organic solvent like ethyl acetate or diethyl ether (approximately 10 mL of solvent per gram of crude material).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the aqueous (bottom) layer, while neutral and basic impurities will remain in the organic (top) layer.

  • Isolation of Impurities: Drain the aqueous layer into a clean flask. You can wash the organic layer with additional NaHCO₃ solution to ensure complete extraction of the acidic product. The organic layer can be set aside for analysis of neutral and basic impurities if desired.

  • Precipitation of Pure Product: Cool the combined aqueous extracts in an ice bath and slowly acidify with 2M hydrochloric acid (HCl) until the pH is approximately 2. The pure 2-((2-Bromopyridin-3-yl)oxy)acetic acid will precipitate out of the solution.

  • Collection: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold deionized water, and dry the product under vacuum.

Problem 2: Presence of Neutral Impurities (e.g., Unreacted Ester)

Symptom: A significant peak in the HPLC corresponding to a less polar compound, such as the ethyl ester intermediate. NMR may show characteristic signals of an ethyl group.

Solution: Recrystallization is a powerful technique for removing small amounts of impurities that have different solubility profiles from the desired compound.

Workflow Diagram: Recrystallization

start Dissolve crude product in a minimal amount of a hot recrystallization solvent cool Allow the solution to cool slowly to room temperature start->cool ice_bath Place in an ice bath to maximize crystal formation cool->ice_bath filter Collect crystals by vacuum filtration ice_bath->filter wash Wash crystals with a small amount of cold solvent filter->wash dry Dry the purified crystals under vacuum wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: General workflow for purification by recrystallization.

Step-by-Step Protocol for Recrystallization:

  • Solvent Selection: The ideal solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For a polar molecule like 2-((2-Bromopyridin-3-yl)oxy)acetic acid, solvent systems like ethanol/water or acetic acid/water can be effective.[6][7]

  • Dissolution: In a flask, add the crude product and a small amount of the chosen solvent. Heat the mixture with stirring until the solid dissolves completely. Add more hot solvent dropwise if necessary to achieve full dissolution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any residual soluble impurities. Dry the crystals under vacuum to remove all traces of the solvent.

Table 2: Suggested Recrystallization Solvents

Solvent SystemRationale
Ethanol/Water The product is likely soluble in hot ethanol and less soluble in water. A mixture can be fine-tuned for optimal recrystallization.
Acetic Acid/Water Acetic acid can be a good solvent for carboxylic acids. Adding water as an anti-solvent can induce crystallization.[8]
Ethyl Acetate/Hexanes For less polar impurities, the product may be dissolved in a minimal amount of hot ethyl acetate, and hexanes can be added as an anti-solvent.
Problem 3: Complex Mixture of Impurities or Co-eluting Peaks in HPLC

Symptom: Multiple impurity peaks in the HPLC, some of which are very close to the product peak, making separation by recrystallization or extraction difficult.

Solution: Silica gel column chromatography is a highly effective method for separating compounds with different polarities.

Step-by-Step Protocol for Column Chromatography:

  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. The choice of eluent (mobile phase) is critical and should be determined by thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. For an acidic compound, adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can improve peak shape and prevent tailing.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This gradient elution will move compounds of increasing polarity down the column.

  • Fraction Collection and Analysis: Collect the eluent in small fractions and analyze each fraction by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-((2-Bromopyridin-3-yl)oxy)acetic acid.

IV. Frequently Asked Questions (FAQs)

Q1: How should I store 2-((2-Bromopyridin-3-yl)oxy)acetic acid? A1: As a halogenated organic acid, it is best stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation from moisture and light. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Q2: My purified product is an oil and won't crystallize. What should I do? A2: Oiling out during recrystallization can be caused by the presence of impurities or cooling the solution too quickly. Try re-purifying the oil by another method, such as column chromatography, to remove impurities that may be inhibiting crystallization. Alternatively, you can try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization or adding a seed crystal of the pure compound if available. A different recrystallization solvent system may also be necessary.

Q3: Can I use a base stronger than sodium bicarbonate for the acid-base extraction? A3: While a stronger base like sodium hydroxide (NaOH) will also deprotonate the carboxylic acid, it may also deprotonate any phenolic impurities (like 2-bromo-3-hydroxypyridine), causing them to co-extract into the aqueous layer with your product. Sodium bicarbonate is generally preferred as it is a weaker base and will selectively deprotonate the more acidic carboxylic acid over the less acidic phenol.[9]

Q4: The compound appears to be degrading on the silica gel column. What can I do? A4: Some acidic compounds can be sensitive to the slightly acidic nature of standard silica gel. You can try neutralizing the silica gel by preparing the slurry in an eluent containing a small amount of a base like triethylamine (0.1-1%). However, be aware that this will require subsequent removal of the triethylamine. Alternatively, using a different stationary phase like neutral alumina might be a better option.

V. References

  • HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. HELIX Chromatography. Link

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Link

  • Technical Support Center: Purification of 2-[(3-Bromopyridin-2-yl)oxy]ethanol. Benchchem. Link

  • Substances yield after recrystallization from different solvents. ResearchGate. Link

  • Application Notes and Protocols for 2-Amino-4-bromo-3-nitropyridine in Organic Synthesis. Benchchem. Link

  • Supporting Information for H NMR Spectrum of 2a. The Royal Society of Chemistry. Link

  • Experiment 5 — Acid-Base Chemistry and Extraction. Swarthmore College. Link

  • Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. The Royal Society of Chemistry. Link

  • 2-bromopyridine - Organic Syntheses Procedure. Organic Syntheses. Link

  • CN104402805A - 2-bromopyridine synthesis method. Google Patents. Link

  • 2.1: Separation of an Unknown Mixture by Acid/Base Extraction. Chemistry LibreTexts. Link

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. Link

  • 2-Bromopyridine(109-04-6) 1H NMR spectrum. ChemicalBook. Link

  • 2-(4-Bromopyridin-2-YL)acetic acid | C7H6BrNO2 | CID 53403631. PubChem. Link

  • 2-(2-Bromopyridin-4-yl)acetic acid | C7H6BrNO2 | CID 29921601. PubChem. Link

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Link

  • Separation of three compounds using acid-base extraction. YouTube. Link

  • Synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Technical Guide. Benchchem. Link

  • Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products. Benchchem. Link

  • HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. SIELC Technologies. Link

  • US4291165A - Process for making 2-bromopyridine. Google Patents. Link

  • CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. Google Patents. Link

  • Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. National Institutes of Health. Link

  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. ResearchGate. Link

  • Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. National Institutes of Health. Link

  • 2-(2-bromopyridin-3-yl)acetic acid (C7H6BrNO2). PubChemLite. Link

  • 2-Bromopyridine-3-carboxylic acid 97 35905-85-2. Sigma-Aldrich. Link

  • 2-((2-Bromopyridin-3-yl)oxy)acetic acid. CymitQuimica. Link

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. Link

  • 698970-84-2|2-(3-Bromopyridin-2-yl)acetic acid. BLDpharm. Link

  • A Simple and efficient method for mild and selective oxidation of propargylic alcohols using TEMPO and calcium hypochlorite. The Royal Society of Chemistry. Link

  • A rollover Ir(iii) complex of 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine. RSC Publishing. Link

  • Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. PubMed. Link

  • Synthesis and Biological Evaluation of 2-Substituted-Aryl. JScholar Publisher. Link

  • Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. National Institutes of Health. Link

  • 2-(5-bromopyridin-3-yl)acetic acid (C7H6BrNO2). PubChemLite. Link

Sources

Technical Support Center: Enhancing Cross-Coupling Reactions of 2-((2-Bromopyridin-3-yl)oxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for enhancing the reactivity of 2-((2-bromopyridin-3-yl)oxy)acetic acid in cross-coupling reactions. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. The unique structure of this substrate, featuring a 2-bromopyridine core, an ether linkage, and a carboxylic acid moiety, presents specific challenges and opportunities in palladium-catalyzed cross-coupling reactions. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with 2-((2-Bromopyridin-3-yl)oxy)acetic acid is not proceeding. What are the most common initial checks?

A1: When a reaction fails, a systematic approach is crucial. Start by verifying the integrity of your reagents and the reaction setup.

  • Catalyst Activity: Ensure your palladium source and ligands are not degraded. Use freshly opened or properly stored reagents. Consider running a control reaction with a simpler, more reliable substrate (e.g., 4-bromoanisole) to confirm your catalyst system is active.

  • Reagent Quality: Verify the purity of your solvent and base. Water and oxygen can be detrimental, so ensure solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Base Stoichiometry: The carboxylic acid moiety will consume one equivalent of base. Ensure you are using a sufficient excess of base to both neutralize the acid and facilitate the catalytic cycle.[1] A common starting point is 3-4 equivalents of a suitable base.

Q2: Which type of cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) is most suitable for this substrate?

A2: The choice of reaction depends on the desired bond formation (C-C, C-N, C-O, etc.).

  • Suzuki-Miyaura Coupling: Excellent for forming C-C bonds with boronic acids/esters. It is generally robust but can be sensitive to the issues outlined in this guide.[2][3]

  • Buchwald-Hartwig Amination: The premier choice for C-N bond formation. Modern catalyst systems show high functional group tolerance, but the pyridine nitrogen can still pose a challenge.[4][5]

  • Sonogashira Coupling: Used for coupling with terminal alkynes to form C(sp)-C(sp²) bonds.[6][7][8][9][10] This reaction often requires a copper(I) co-catalyst, which can introduce its own set of complications.

Q3: Do I need to protect the carboxylic acid group before running the coupling reaction?

A3: Not always, but it is a critical consideration. Many modern cross-coupling protocols are tolerant of free carboxylic acids, provided sufficient base is used.[1] However, if you are experiencing low yields, catalyst inhibition, or solubility issues, protecting the acid as an ester (e.g., methyl or ethyl ester) is a reliable strategy. This eliminates complications from the carboxylate anion.[1] A "traceless" protecting strategy involving in-situ silylation has also been reported as an effective method.[11]

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues in a question-and-answer format to guide you through the diagnostic process.

Problem 1: Low to No Product Conversion

You've set up your reaction, but TLC or LC-MS analysis shows primarily unreacted starting material.

Q: I've confirmed my catalyst and reagents are good. Could the pyridine ring be the problem?

A: Yes, this is a primary suspect. The nitrogen atom in the 2-position of the pyridine ring is a known poison for palladium catalysts.[12] It can coordinate strongly to the palladium center, preventing it from participating in the catalytic cycle.[12][13][14]

  • The "Why": The lone pair on the pyridine nitrogen can occupy a coordination site on the palladium, inhibiting the oxidative addition of the C-Br bond or subsequent steps. This is a common issue with 2-substituted pyridines.[15]

  • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like Buchwald's biarylphosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to be sterically demanding.[16] This bulkiness promotes the desired catalytic steps while discouraging inhibitory binding of the pyridine nitrogen.

Problem 2: Significant Side Product Formation

Your reaction yields a mixture of products, with the desired compound being a minor component.

Q: I'm observing a significant amount of a debrominated product (2-(pyridin-3-yloxy)acetic acid). What causes this?

A: This side reaction is known as protodebromination. It occurs when the aryl-palladium intermediate, formed after oxidative addition, is intercepted by a proton source before it can proceed through the desired coupling pathway.

  • The "Why": The presence of adventitious water, acidic protons from the carboxylic acid, or certain solvents can lead to this outcome. The base plays a critical role here; a weak or hindered base may not be effective enough to promote the transmetalation step quickly, giving the intermediate more time to react via undesired pathways.

  • Solution:

    • Use a Stronger, Non-nucleophilic Base: Switch from weaker bases like K₂CO₃ to stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, sodium or lithium tert-butoxide is standard.

    • Ensure Anhydrous Conditions: Rigorously dry your solvents and reagents. Use freshly dried glassware.

    • Protect the Carboxylic Acid: As mentioned in the FAQ, converting the acid to an ester removes this potential proton source from the immediate vicinity of the catalytic center.

Q: My reaction is turning black and I'm getting a complex mixture, possibly from decarboxylation. How can I prevent this?

A: Decarboxylation (loss of CO₂) is a potential side reaction for aryl carboxylic acids, especially at elevated temperatures.[17][18][19][20] While the acetic acid side chain is generally stable, harsh conditions can promote undesired reactivity.

  • The "Why": High temperatures (>120 °C) and certain metal catalysts can facilitate the extrusion of CO₂.[21] This can lead to a cascade of decomposition pathways.

  • Solution:

    • Lower the Reaction Temperature: Screen temperatures in the 80-100 °C range. Modern, highly active catalysts often do not require extremely high heat.

    • Choose a Milder Catalyst System: Avoid catalyst systems known for harshness. For example, some copper-mediated reactions run at very high temperatures. Stick to well-established palladium/phosphine systems.

    • Protecting Group Strategy: Esterification of the carboxylic acid is the most effective way to prevent decarboxylation.

Recommended Starting Conditions & Protocols

The following tables provide validated starting points for common cross-coupling reactions with 2-((2-Bromopyridin-3-yl)oxy)acetic acid or its esterified analogue.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale & Key Considerations
Substrate Methyl 2-((2-bromopyridin-3-yl)oxy)acetateEster protection is recommended for initial trials to improve solubility and prevent acid-base complications.
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common, reliable Pd(0) and Pd(II) sources.[16]
Ligand SPhos or XPhos (2-5 mol%)Bulky, electron-rich ligands to overcome pyridine inhibition and promote efficient reductive elimination.[22]
Base K₃PO₄ (3 equiv.)A strong, non-nucleophilic base effective for Suzuki couplings of heteroaryl halides.[15]
Boronic Acid/Ester 1.2 - 1.5 equivalentsA slight excess is used to drive the reaction to completion.
Solvent 1,4-Dioxane / H₂O (e.g., 10:1) or Toluene / H₂OA biphasic solvent system is standard for Suzuki reactions.[1]
Temperature 80 - 110 °CStart at the lower end and increase if reactivity is low.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ComponentRecommendationRationale & Key Considerations
Substrate 2-((2-Bromopyridin-3-yl)oxy)acetic acidCan often be used directly, but ester protection is a good troubleshooting step.
Palladium Precatalyst G3 or G4 Buchwald Precatalysts (1-3 mol%)Highly active, air-stable precatalysts designed for C-N coupling.
Ligand BrettPhos or RuPhosIntegrated into the precatalyst. These ligands are optimized for coupling with heteroaryl halides.[23]
Base NaOtBu or LHMDS (2.5-3.5 equiv.)Strong, non-nucleophilic bases are required.[24] Add extra for the free acid.
Amine 1.1 - 1.3 equivalentsA slight excess is typical.
Solvent Toluene or CPMEAnhydrous, non-polar aprotic solvents are preferred.
Temperature 90 - 110 °CStandard temperature range for these reactions.

Visual Guides: Workflows and Mechanisms

Visualizing the challenges and troubleshooting steps can clarify the path to a successful reaction.

Troubleshooting_Workflow cluster_substrate Substrate Troubleshooting start Reaction Failure (Low or No Conversion) check_catalyst 1. Verify Catalyst System - Run positive control - Use fresh Pd/ligand start->check_catalyst check_reagents 2. Check Reagents & Setup - Use anhydrous solvent - Ensure inert atmosphere - Check base quality check_catalyst->check_reagents If control works substrate_issues 3. Address Substrate-Specific Issues check_reagents->substrate_issues If reagents are fine inhibition Suspicion: Pyridine Inhibition Solution: Use bulky ligand (SPhos, XPhos) substrate_issues->inhibition side_reactions Suspicion: Side Reactions (Protodebromination) Solution: Stronger base, anhydrous conditions substrate_issues->side_reactions acid_issues Suspicion: Carboxylic Acid Interference Solution: Protect as ester substrate_issues->acid_issues success Successful Reaction inhibition->success side_reactions->success acid_issues->success

Caption: A step-by-step workflow for troubleshooting failed reactions.

Catalyst_Inhibition cluster_desired Desired Catalytic Cycle cluster_inhibition Inhibitory Pathways Pd_L2 Pd(0)L₂ OxAdd Oxidative Addition Pd_L2->OxAdd Ar-Br Inhibited_Complex Pd(0)L(Py) Pd_L2->Inhibited_Complex Pd_II Ar-Pd(II)-Br(L)₂ OxAdd->Pd_II Transmetal Trans- metalation Pd_II->Transmetal R-M Pd_Ar_R Ar-Pd(II)-R(L)₂ Transmetal->Pd_Ar_R RedElim Reductive Elimination Pd_Ar_R->RedElim RedElim->Pd_L2 Catalyst Regeneration Product Ar-R RedElim->Product Pyridine_Substrate Substrate Pyridine_Substrate->Inhibited_Complex Pyridine N Coordination

Caption: The desired catalytic cycle versus catalyst inhibition by pyridine coordination.

References

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020-04-20). Available from: [Link]

  • Decarboxylative cross-coupling - Wikipedia. Available from: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025-03-29). Available from: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022-07-10). Available from: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. Available from: [Link]

  • Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond - YouTube. (2022-07-02). Available from: [Link]

  • The Suzuki Reaction. (2014-02-06). Available from: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. Available from: [Link]

  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020-07-01). Available from: [Link]

  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis - PubMed. (2022-12-06). Available from: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. (2023-06-20). Available from: [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. Available from: [Link]

  • Carboxylic Acids in Catalysis - Ruhr-Universität Bochum. (2025-10-06). Available from: [Link]

  • Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)-1,4-Diarylbutadienes | The Journal of Organic Chemistry - ACS Publications. (2025-08-28). Available from: [Link]

  • Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides | Organic Letters - ACS Publications. Available from: [Link]

  • Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes | Journal of the American Chemical Society. Available from: [Link]

  • Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy | Journal of the American Chemical Society. (2019-07-09). Available from: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05). Available from: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. Available from: [Link]

  • Carboxylic acid and Cross Coupling reactions. : r/OrganicChemistry - Reddit. (2024-07-23). Available from: [Link]

  • Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy - PMC - NIH. Available from: [Link]

  • Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis - Macmillan Group - Princeton University. (2022-04-05). Available from: [Link]

  • Pd-catalysed C–H functionalisation of free carboxylic acids - RSC Publishing. (2022-01-10). Available from: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - SciRP.org. Available from: [Link]

  • (PDF) Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives - ResearchGate. Available from: [Link]

  • Phosphine-Free Cross-Coupling Reaction of Arylboronic Acids with Carboxylic Anhydrides or Acyl Chlorides in Aqueous Media | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules - DSpace@MIT. Available from: [Link]

  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine - MDPI. Available from: [Link]

  • Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PubMed Central. (2022-08-10). Available from: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. Available from: [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. Available from: [Link]

Sources

Technical Support Center: Stability & Handling of 2-((2-Bromopyridin-3-yl)oxy)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound Class: Halogenated Pyridyl Ethers / Aryloxyacetic Acids Core Structure: 2-((2-Bromopyridin-3-yl)oxy)acetic acid Key Functionality:

  • 2-Bromo Position: Electrophilic "handle" for cross-coupling (Suzuki, Buchwald) but susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • 3-Oxyacetic Acid Tail: Provides solubility and H-bonding but introduces pH sensitivity and decarboxylation risks.

This guide addresses the specific instability modes of this scaffold: photolytic dehalogenation , base-promoted ether cleavage , and thermal decarboxylation .[1]

Troubleshooting Guide: Storage & Shelf-Life

Issue: "My white powder turned yellow/brown after 2 weeks."

Diagnosis: Photolytic Decomposition and Auto-oxidation. Halogenated pyridines, particularly 2-bromopyridines, are photosensitive.[1] The C-Br bond is relatively weak (~68 kcal/mol) compared to C-Cl or C-F. UV light can cleave this bond homolytically, generating pyridyl radicals that polymerize or oxidize, leading to discoloration.[1]

Corrective Protocol: The "Dark & Dry" Standard

ParameterRecommendationScientific Rationale
Container Amber Glass (Class 1 Hydrolytic)Blocks UV radiation <450nm, preventing radical initiation.
Atmosphere Argon/Nitrogen Overlay Displaces oxygen; prevents radical propagation chains.
Temperature -20°C (Freezer) Slows kinetic degradation rates (Arrhenius equation).
Form HCl Salt (if possible) Protonating the pyridine nitrogen reduces the electron density of the ring, slightly stabilizing the C-Br bond against nucleophiles, though free acids are often stable enough if dry.

Troubleshooting Guide: Reaction Stability ( )

Issue: "I lost the Bromine atom during my alkylation/esterification reaction."

Diagnosis: Unwanted Nucleophilic Aromatic Substitution (


).
The 2-position of a pyridine ring is electron-deficient (activated) due to the inductive withdrawal of the adjacent Nitrogen. A 2-Bromo group is an excellent leaving group. If you use a strong nucleophilic base (e.g., Sodium Methoxide, Sodium Ethoxide, or even Hydroxide in hot water), the base will attack the 2-position, displacing the Bromine.[1]

Mechanism: The reaction proceeds via a Meisenheimer Complex intermediate.[2] The negative charge is stabilized by the electronegative Nitrogen atom.

Corrective Protocol: Base Selection Logic

  • AVOID: Small, hard nucleophiles (

    
    , 
    
    
    
    ,
    
    
    ) unless you intend to remove the Bromine.[1]
  • USE: Non-nucleophilic bases or bulky bases.

    • Inorganic:[1]

      
      , 
      
      
      
      (Cesium effect promotes solubility in organics).[1]
    • Organic: DIPEA (Hünig's Base), TEA (Triethylamine).[1]

Visualizing the Risk (


 Pathway): 

SNAr_Mechanism Start 2-Bromo Derivative Intermediate Meisenheimer Complex (Stabilized by N) Start->Intermediate Attack at C2 Product_Good Intact 2-Bromo Product Start->Product_Good Use Non-Nuc Base (e.g., Cs2CO3) Nucleophile Strong Nucleophile (e.g., NaOMe) Nucleophile->Intermediate Product_Bad 2-Methoxy Derivative (Bromine LOST) Intermediate->Product_Bad Elimination of Br-

Figure 1: The competition between desired reactivity and unwanted


 displacement of the bromine.

Troubleshooting Guide: Thermal Stability

Issue: "My yield is low and I see gas evolution during heating."

Diagnosis: Decarboxylation.[3][4][5] Aryloxyacetic acids can undergo decarboxylation (


) at elevated temperatures (>100°C), especially in acidic media or if the ring is highly electron-deficient. While the ether linkage usually prevents the classic 

-keto acid mechanism, the inductive effect of the pyridine ring can facilitate

loss under forcing conditions.

Corrective Protocol: Thermal Management

  • Limit Temperature: Do not exceed 80°C during workup or drying.

  • Avoid Strong Acids: Do not reflux in strong mineral acids (HCl/H2SO4), which can cleave the ether and promote decarboxylation.

  • Workup pH: Keep the pH > 4 during extraction to maintain the carboxylic acid/salt equilibrium and prevent acid-catalyzed degradation.

FAQ: Synthesis & Purification

Q: Can I use acid chloride formation (SOCl2) to activate the carboxylic acid?

  • A: Proceed with Caution. Thionyl chloride (

    
    ) generates HCl byproducts. The HCl will protonate the pyridine nitrogen, making the ring extremely electron-deficient. This increases the risk of the ether oxygen acting as a leaving group or the bromine being displaced by chloride.
    
  • Better Alternative: Use mild coupling reagents like HATU or EDC/NHS for amide/ester formation.[1] These operate at neutral/mildly basic pH, preserving the 2-Br and ether linkage.

Q: How do I purify the compound if it's zwitterionic?

  • A: The pyridine N is basic (

    
     for 2-halopyridines) and the acid is acidic (
    
    
    
    ). In neutral water, it may exist as a zwitterion with poor solubility.[1]
  • Protocol: Adjust pH to ~2-3 (protonates acid, protonates pyridine -> soluble dication) or pH ~9-10 (deprotonates acid, deprotonates pyridine -> soluble anion). Extract impurities at one pH, then adjust to the isoelectric point (likely pH 4-5) to precipitate the product, or extract the anionic form into organic solvent using a phase transfer catalyst.

Interactive Decision Tree: Handling Workflow

Follow this logic flow to determine the safe handling parameters for your specific experiment.

Handling_Protocol Start Start: 2-((2-Bromopyridin-3-yl)oxy)acetic acid Goal What is your goal? Start->Goal Storage Long-term Storage Goal->Storage Reaction Chemical Reaction Goal->Reaction Amber Use Amber Vial Flush with Argon Storage->Amber BaseCheck Does reaction require Base? Reaction->BaseCheck Temp Store at -20°C Amber->Temp StrongBase Is Base Nucleophilic? (e.g. NaOH, NaOMe) BaseCheck->StrongBase Yes SafeBase Use Non-Nuc Base (Cs2CO3, DIPEA) BaseCheck->SafeBase No / Mild StrongBase->SafeBase No Warn RISK: Displacement of Br (SNAr Reaction) StrongBase->Warn Yes

Figure 2: Decision matrix for storage and reagent selection to prevent degradation.

References & Authoritative Sources

  • Nucleophilic Aromatic Substitution Mechanisms:

    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr): The Mechanism."[2][6][7][8] Available at: [Link]

    • Chemistry Steps.[3][6][9][10] "Nucleophilic Aromatic Substitution."[6][11] Available at: [Link]

  • Pyridine Chemistry & Halogenation:

    • National Institutes of Health (PMC). "Halogenation of the 3-position of pyridines."[12] (Discusses the stability and reactivity of 3-substituted pyridines). Available at: [Link]

    • Organic Chemistry Portal. "Synthesis of Pyridines."[9][10][12] Available at: [Link]

  • Compound Data & Safety (SDS/Properties):

    • PubChem. "2-(2-Bromopyridin-4-yl)acetic acid" (Structural Analog Data).[13] Available at: [Link]

    • Carl Roth. "Safety Data Sheet: Pyridine."[14] (General handling of pyridine derivatives). Available at: [Link]

Sources

Validation & Comparative

A Spectroscopic Journey: Characterizing 2-((2-Bromopyridin-3-yl)oxy)acetic Acid and its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of a synthesized molecule is paramount. Spectroscopic techniques serve as the cornerstone of this characterization, providing a detailed fingerprint of a compound's molecular architecture. This guide offers an in-depth spectroscopic comparison of 2-((2-bromopyridin-3-yl)oxy)acetic acid, a molecule of interest in medicinal chemistry, and its key precursors: 2-bromopyridin-3-ol and ethyl 2-((2-bromopyridin-3-yl)oxy)acetate. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we will elucidate the key spectral transformations that confirm the successful progression of the synthesis.

The Synthetic Pathway: From Phenol to Carboxylic Acid

The synthesis of 2-((2-bromopyridin-3-yl)oxy)acetic acid is a classic two-step process commencing with 2-bromopyridin-3-ol. The first step involves a Williamson ether synthesis, where the phenoxide of 2-bromopyridin-3-ol is reacted with an ethyl haloacetate (typically ethyl bromoacetate or chloroacetate) to yield the intermediate, ethyl 2-((2-bromopyridin-3-yl)oxy)acetate. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Synthetic Pathway 2-bromopyridin-3-ol 2-bromopyridin-3-ol ethyl 2-((2-bromopyridin-3-yl)oxy)acetate ethyl 2-((2-bromopyridin-3-yl)oxy)acetate 2-bromopyridin-3-ol->ethyl 2-((2-bromopyridin-3-yl)oxy)acetate Williamson Ether Synthesis (e.g., Ethyl bromoacetate, base) 2-((2-Bromopyridin-3-yl)oxy)acetic acid 2-((2-Bromopyridin-3-yl)oxy)acetic acid ethyl 2-((2-bromopyridin-3-yl)oxy)acetate->2-((2-Bromopyridin-3-yl)oxy)acetic acid Hydrolysis (e.g., NaOH, H2O)

Caption: Synthetic route to 2-((2-Bromopyridin-3-yl)oxy)acetic acid.

Core Spectroscopic Techniques: A Brief Overview

Before delving into the comparative analysis, a brief overview of the employed spectroscopic techniques is warranted.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of atoms within a molecule. ¹H NMR provides information about the number, connectivity, and environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.[1]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups.

  • Mass Spectrometry (MS): Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.[2]

Comparative Spectroscopic Analysis

The following sections provide a detailed comparison of the expected spectroscopic data for the starting material, intermediate, and final product.

¹H NMR Spectroscopy: Tracking the Protons

The ¹H NMR spectrum provides a clear narrative of the synthetic transformations. The key changes to monitor are the disappearance of the phenolic hydroxyl proton, the appearance of the ethoxy and methylene protons of the ester, and finally, the emergence of the carboxylic acid proton.

2-bromopyridin-3-ol: The spectrum is expected to show three aromatic protons on the pyridine ring and a broad singlet for the phenolic hydroxyl proton. The protons on the pyridine ring will exhibit characteristic splitting patterns (doublet of doublets) due to coupling with their neighbors.

ethyl 2-((2-bromopyridin-3-yl)oxy)acetate: The disappearance of the broad phenolic -OH signal is a key indicator of a successful etherification. Concurrently, new signals corresponding to the ethyl ester group will appear: a triplet around 1.2-1.3 ppm for the methyl protons and a quartet around 4.1-4.2 ppm for the methylene protons. A singlet for the -OCH₂- protons will also appear, typically in the range of 4.5-5.0 ppm.

2-((2-Bromopyridin-3-yl)oxy)acetic acid: Upon hydrolysis, the characteristic triplet and quartet of the ethyl group will disappear. A new, very broad singlet will appear at the downfield end of the spectrum (typically >10 ppm), corresponding to the acidic proton of the carboxylic acid. The singlet for the -OCH₂- protons will remain.

Compound Expected ¹H NMR Chemical Shifts (δ, ppm)
2-bromopyridin-3-ol ~9.0-10.0 (br s, 1H, -OH), ~8.0-8.2 (dd, 1H, Ar-H), ~7.2-7.4 (m, 2H, Ar-H)
ethyl 2-((2-bromopyridin-3-yl)oxy)acetate ~8.0-8.2 (dd, 1H, Ar-H), ~7.2-7.4 (m, 2H, Ar-H), ~4.8 (s, 2H, -OCH₂-), ~4.2 (q, 2H, -OCH₂CH₃), ~1.2 (t, 3H, -OCH₂CH₃)
2-((2-Bromopyridin-3-yl)oxy)acetic acid >10.0 (br s, 1H, -COOH), ~8.0-8.2 (dd, 1H, Ar-H), ~7.2-7.4 (m, 2H, Ar-H), ~4.8 (s, 2H, -OCH₂-)
¹³C NMR Spectroscopy: The Carbon Skeleton's Story

The ¹³C NMR spectra will reflect the changes in the carbon framework during the synthesis.

2-bromopyridin-3-ol: The spectrum will show five signals in the aromatic region corresponding to the five carbon atoms of the pyridine ring. The carbon bearing the bromine atom (C2) and the carbon bearing the hydroxyl group (C3) will have characteristic chemical shifts.

ethyl 2-((2-bromopyridin-3-yl)oxy)acetate: The formation of the ether linkage will cause a shift in the C3 signal. New signals will appear for the ester functionality: a carbonyl carbon (C=O) around 168-172 ppm, an ether-linked methylene carbon (-OCH₂-) around 65-70 ppm, and the ethyl group carbons (-OCH₂CH₃) around 60-62 ppm and 14-15 ppm.

2-((2-Bromopyridin-3-yl)oxy)acetic acid: The hydrolysis of the ester to the carboxylic acid will result in a slight downfield shift of the carbonyl carbon signal (to around 170-175 ppm). The signals for the ethyl group will disappear.

Compound Expected ¹³C NMR Chemical Shifts (δ, ppm)
2-bromopyridin-3-ol ~150-155 (C-OH), ~140-145 (C-Br), ~120-135 (Ar-C)
ethyl 2-((2-bromopyridin-3-yl)oxy)acetate ~169 (C=O), ~150-155 (C-O), ~140-145 (C-Br), ~120-135 (Ar-C), ~68 (-OCH₂-), ~61 (-OCH₂CH₃), ~14 (-OCH₂CH₃)
2-((2-Bromopyridin-3-yl)oxy)acetic acid ~172 (C=O), ~150-155 (C-O), ~140-145 (C-Br), ~120-135 (Ar-C), ~68 (-OCH₂-)
FT-IR Spectroscopy: Vibrational Fingerprints of Functional Group Transformations

FT-IR spectroscopy is particularly powerful for identifying the key functional groups and tracking their conversion.

2-bromopyridin-3-ol: The spectrum will be dominated by a very broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

ethyl 2-((2-bromopyridin-3-yl)oxy)acetate: The most significant change will be the disappearance of the broad O-H band. A new, strong, and sharp absorption band will appear around 1740-1760 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester. The C-O stretching vibrations of the ether and ester groups will be visible in the 1000-1300 cm⁻¹ region.

2-((2-Bromopyridin-3-yl)oxy)acetic acid: The strong, sharp C=O stretch of the ester will be replaced by a slightly broader and shifted C=O stretch of the carboxylic acid, typically around 1700-1730 cm⁻¹. Crucially, a very broad O-H stretching band will reappear, but this time it will be characteristic of a carboxylic acid, spanning from approximately 2500 to 3300 cm⁻¹ and often overlapping with the C-H stretching vibrations.

Compound Key Expected FT-IR Absorptions (cm⁻¹)
2-bromopyridin-3-ol 3200-3600 (broad, O-H stretch), 3000-3100 (Ar C-H stretch), 1400-1600 (C=C, C=N stretch)
ethyl 2-((2-bromopyridin-3-yl)oxy)acetate 3000-3100 (Ar C-H stretch), 2850-2980 (Aliphatic C-H stretch), 1740-1760 (strong, C=O stretch), 1000-1300 (C-O stretch)
2-((2-Bromopyridin-3-yl)oxy)acetic acid 2500-3300 (very broad, O-H stretch), 3000-3100 (Ar C-H stretch), 1700-1730 (strong, C=O stretch), 1000-1300 (C-O stretch)
Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

Mass spectrometry provides the molecular weight of the compounds, which is a critical piece of evidence for their identity. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks for the molecular ion (M⁺ and M+2) of approximately equal intensity.

Compound Formula Molecular Weight ( g/mol ) Expected Molecular Ion Peaks (m/z)
2-bromopyridin-3-ol C₅H₄BrNO173.99173/175 (M⁺/M+2)
ethyl 2-((2-bromopyridin-3-yl)oxy)acetate C₉H₁₀BrNO₃260.09259/261 (M⁺/M+2)
2-((2-Bromopyridin-3-yl)oxy)acetic acid C₇H₆BrNO₃232.03231/233 (M⁺/M+2)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry (Electrospray Ionization - ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode, depending on the analyte's properties. Scan a mass range that includes the expected molecular weight of the compound.

  • Data Analysis: Identify the molecular ion peak and any other significant fragment ions. Analyze the isotopic pattern to confirm the presence of bromine.

Molecular Structures and Atom Numbering

Caption: Molecular structures of the compounds.

Conclusion

The spectroscopic comparison of 2-((2-bromopyridin-3-yl)oxy)acetic acid and its precursors provides a clear and definitive confirmation of the synthetic transformations. Each spectroscopic technique offers a unique and complementary perspective, allowing for a comprehensive characterization of the molecules at each stage of the synthesis. The key spectral changes, including the disappearance and appearance of characteristic proton and carbon signals in NMR, the transformation of functional group vibrations in FT-IR, and the confirmation of molecular weights and elemental composition by mass spectrometry, collectively build a robust and self-validating system for structural elucidation. This guide underscores the indispensable role of spectroscopy in modern chemical synthesis, ensuring the identity and purity of compounds destined for further research and development.

References

  • Royal Society of Chemistry. A typical procedure for the deoxygenation of amine N-oxides. [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

  • PubChem. 2-(6-Bromopyridin-3-yl)acetic acid. [Link]

Sources

A Senior Application Scientist's Guide to the Performance of 2-((2-Bromopyridin-3-yl)oxy)acetic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for the synthesis of complex molecules is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Among the vast array of heterocyclic scaffolds, substituted pyridines are of paramount importance due to their prevalence in pharmaceuticals and agrochemicals. This guide provides an in-depth technical comparison of 2-((2-Bromopyridin-3-yl)oxy)acetic acid, a versatile synthetic intermediate, benchmarking its performance in key palladium-catalyzed cross-coupling reactions against relevant alternatives. The insights and experimental data presented herein are intended to empower chemists to make informed decisions in their synthetic strategies.

Introduction to 2-((2-Bromopyridin-3-yl)oxy)acetic Acid: A Multifunctional Building Block

2-((2-Bromopyridin-3-yl)oxy)acetic acid is a bifunctional molecule that offers multiple avenues for chemical elaboration. The 2-bromopyridine moiety serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The oxyacetic acid side chain provides a site for amide bond formation, esterification, or other derivatizations, making it an attractive scaffold for library synthesis and the development of novel chemical entities.

The synthesis of the core 2-bromopyridine structure is well-established, typically proceeding from 2-aminopyridine through a diazotization reaction in the presence of bromide ions.[1][2] The subsequent etherification of the 3-hydroxy group with an acetic acid derivative would afford the target molecule.

Benchmarking Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The performance of 2-((2-Bromopyridin-3-yl)oxy)acetic acid in this transformation is benchmarked against its chloro- and iodo-analogs to illustrate the well-established reactivity trend of halogens in palladium-catalyzed reactions.

General Reactivity Trends of Halopyridines

The reactivity of halopyridines in Suzuki-Miyaura couplings is largely dictated by the carbon-halogen (C-X) bond strength and the electronic nature of the pyridine ring. The generally accepted order of reactivity for the halogens is I > Br > Cl.[3] This trend is a direct consequence of the C-X bond dissociation energies, where the weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst more readily than the stronger C-Br and C-Cl bonds.

Furthermore, the position of the halogen on the pyridine ring significantly influences reactivity. For electrophilic reactions of palladium catalysts with halopyridines, the reactivity is generally higher at the β (3 and 5) positions compared to the α (2 and 6) and γ (4) positions.[3]

Comparative Data for Suzuki-Miyaura Coupling
Halopyridine SubstrateCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-ChloropyridinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001885[3]
2-BromopyridinePd(OAc)₂ / PPh₃Na₂CO₃Toluene/EtOH/H₂O801292[4]
2-IodopyridinePd(PPh₃)₄K₂CO₃Dioxane/H₂O90695[5]

Analysis of Performance:

As the data indicates, 2-bromopyridine provides excellent yields in Suzuki-Miyaura couplings, often representing a good balance between reactivity and the cost of the starting material. While 2-iodopyridine offers slightly higher reactivity, allowing for shorter reaction times, the starting material is generally more expensive and less stable. Conversely, 2-chloropyridine is the most economical option but typically requires more forcing conditions and specialized, bulky phosphine ligands to achieve high conversions.

The presence of the 3-(oxy)acetic acid moiety in our target molecule is expected to have a modest electronic effect on the reactivity of the 2-bromo position. The ether oxygen is an electron-donating group, which could slightly decrease the electrophilicity of the pyridine ring and thus slow down the rate of oxidative addition. However, this effect is generally minor compared to the inherent reactivity difference between the halogens.

Benchmarking Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another indispensable tool for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals and functional materials.[6] Similar to the Suzuki-Miyaura reaction, the choice of halide on the pyridine ring is a key determinant of reaction efficiency.

Comparative Data for Buchwald-Hartwig Amination

The following table presents a comparison of the performance of 2-chloro-, 2-bromo-, and 2-iodopyridine in the Buchwald-Hartwig amination with a representative amine.

Halopyridine SubstrateAmineCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-ChloropyridineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001690[7]
2-BromopyridineAnilinePd(OAc)₂ / BINAPNaOtBuToluene80895[8]
2-IodopyridinePiperidinePd(OAc)₂ / P(o-tol)₃Cs₂CO₃Toluene100498[7]

Analysis of Performance:

The trend in reactivity for the Buchwald-Hartwig amination mirrors that of the Suzuki-Miyaura coupling, with the reactivity order being I > Br > Cl. 2-Bromopyridine again demonstrates high reactivity, providing excellent yields under relatively mild conditions. The use of more reactive 2-iodopyridines can lead to faster reactions, while the less reactive 2-chloropyridines often necessitate the use of more sophisticated and often air-sensitive phosphine ligands.

The 3-(oxy)acetic acid substituent is not expected to significantly interfere with the Buchwald-Hartwig amination at the 2-position. The reaction conditions are generally tolerant of ester and carboxylic acid functionalities, although the free carboxylic acid may require the use of an additional equivalent of base.

Experimental Protocols

To provide a practical context for the application of 2-((2-Bromopyridin-3-yl)oxy)acetic acid and its alternatives, detailed experimental protocols for a representative Suzuki-Miyaura and Buchwald-Hartwig reaction are provided below.

Representative Experimental Protocol for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 2-Halopyridine (1.0 eq) - Arylboronic acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Solvent (e.g., Dioxane/H₂O) catalyst Add Pd catalyst and ligand (e.g., Pd(PPh₃)₄, 3 mol%) reagents->catalyst degas Degas mixture (Ar sparging) catalyst->degas heat Heat to desired temperature (e.g., 90 °C) degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Aqueous work-up (e.g., EtOAc extraction) cool->extract dry Dry organic layer (e.g., Na₂SO₄) extract->dry purify Purify by chromatography dry->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Steps:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is added the 2-halopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., potassium carbonate, 2.0 mmol).

  • The flask is evacuated and backfilled with argon three times.

  • A degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1, 5 mL) is added via syringe.

  • The palladium catalyst and ligand (e.g., Pd(PPh₃)₄, 0.03 mmol) are added under a positive flow of argon.

  • The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred for the required time (typically 6-18 hours), while monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL) and water (20 mL).

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Representative Experimental Protocol for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 2-Halopyridine (1.0 eq) - Amine (1.2 eq) - Base (e.g., NaOtBu, 1.4 eq) catalyst Add Pd catalyst and ligand (e.g., Pd₂(dba)₃ / BINAP) reagents->catalyst solvent Add anhydrous solvent (e.g., Toluene) catalyst->solvent heat Heat to desired temperature (e.g., 80-100 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool quench Quench with water cool->quench extract Aqueous work-up (e.g., EtOAc extraction) quench->extract purify Purify by chromatography extract->purify

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Detailed Steps:

  • To an oven-dried Schlenk tube is added the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., BINAP, 0.03 mmol), and the base (e.g., sodium tert-butoxide, 1.4 mmol).

  • The tube is sealed, evacuated, and backfilled with argon.

  • Anhydrous toluene (5 mL) is added, followed by the 2-halopyridine (1.0 mmol) and the amine (1.2 mmol).

  • The Schlenk tube is sealed, and the reaction mixture is heated to the desired temperature (e.g., 80-100 °C) with stirring for the required time (typically 4-16 hours).

  • The reaction progress is monitored by TLC or LC-MS.

  • After completion, the reaction is cooled to room temperature, quenched with water, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The residue is purified by flash column chromatography to yield the desired arylamine product.

Conclusion and Recommendations

2-((2-Bromopyridin-3-yl)oxy)acetic acid stands out as a highly valuable and versatile building block for the synthesis of complex pyridine-containing molecules. Its performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, is expected to be robust and high-yielding, offering a favorable balance between reactivity and the accessibility of the starting material.

For routine synthetic applications, the bromo-derivative represents an excellent choice. For cases where cost is a primary driver and the substrate is less sensitive, the development of a process using the corresponding chloro-analog may be advantageous, albeit likely requiring more extensive optimization of the catalyst system and reaction conditions. Conversely, for particularly challenging couplings or when rapid reaction times are paramount, the iodo-analog may be the preferred substrate, despite its higher cost.

Ultimately, the choice of halide will depend on the specific synthetic challenge at hand, including the nature of the coupling partners, the scale of the reaction, and economic considerations. This guide provides the foundational data and mechanistic understanding to aid researchers in making the most strategic and efficient choices for their synthetic endeavors.

References

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Forero-Cortés, P. A., & Haydl, A. M. (2019). Buchwald–Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates). Organic Process Research & Development, 23(7), 1478-1483.
  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Organic Syntheses. (n.d.). 2-Bromopyridine. Organic Syntheses Procedure. Retrieved from [Link]

  • Liu, C., & Yang, W. (2009). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. Tetrahedron Letters, 50(48), 6686-6689.
  • Urgaonkar, S., Xu, J. H., & Verkade, J. G. (2003). Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides. The Journal of Organic Chemistry, 68(22), 8416–8423.
  • MDPI. (2018). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Affouard, C., Crockett, R. D., Diker, K., Farrell, R. P., Gorins, G., Huckins, J. R., & Caille, S. (2015). Development of a multi-kilogram-scale synthetic route to the drug candidate AMG 925 to treat acute myelogenous leukemia. Organic Process Research & Development, 19(4), 476-485.
  • MDPI. (2016). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Retrieved from [Link]

  • Ramesh, C., et al. (2012). Synthesis of complex 34 for the coupling of deactivated aryl bromides and bromopyridines. Journal of Organometallic Chemistry, 700, 13-19.
  • Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.
  • The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • MDPI. (2012). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Retrieved from [Link]

  • MDPI. (2018). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Reactivity of Antibodies Raised Against Derivatives of 2-((2-Bromopyridin-3-yl)oxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the generation of highly specific antibodies against small molecules is a cornerstone of robust bioanalytical assays. The molecule 2-((2-Bromopyridin-3-yl)oxy)acetic acid and its derivatives represent a class of compounds for which specific detection may be critical in various research contexts. However, the inherent nature of small molecules, or haptens, presents a unique challenge: they are antigenic but not immunogenic on their own.[1] To elicit an immune response, they must be covalently linked to a larger carrier protein.[2]

This guide provides a comprehensive framework for designing immunogens from derivatives of 2-((2-Bromopyridin-3-yl)oxy)acetic acid, producing antibodies, and critically, comparing their cross-reactivity profiles. The strategic choice of how the hapten is conjugated to the carrier protein is paramount, as it dictates which epitopes of the molecule are presented to the immune system, thereby defining the resulting antibody's specificity and cross-reactivity.[3] We will explore three distinct conjugation strategies and outline the definitive experimental workflows required to characterize and compare the resultant antibody populations.

Section 1: The Foundation—Hapten Design and Immunogen Synthesis

The specificity of an anti-hapten antibody is largely determined by the region of the hapten most distal to its point of attachment to the carrier protein.[3] We will compare three hypothetical haptens derived from the parent molecule, each designed to expose a different antigenic determinant. The carrier proteins of choice are Keyhole Limpet Hemocyanin (KLH) for initial immunization due to its high immunogenicity, and Bovine Serum Albumin (BSA) for screening and assay development to prevent cross-reactivity with the immunizing carrier.[1]

1.1. Hapten Design Strategy

  • Hapten A: Carboxyl-Group Conjugation. The most direct approach involves activating the carboxylic acid group of the parent molecule for conjugation to primary amines on the carrier protein. This strategy will likely produce antibodies that primarily recognize the 2-bromopyridin-3-ol portion of the molecule.

  • Hapten B: Pyridine-Ring Conjugation (via a Spacer). To generate antibodies against the acetic acid moiety, the pyridine ring must be the point of attachment. A derivative could be synthesized where the bromine at position 2 is replaced with a functional group (e.g., an amino group after appropriate chemical modification) that can be linked to the carrier, often via a spacer to enhance epitope presentation.

  • Hapten C: Ortho-Position Conjugation. A third alternative involves synthesizing a derivative with a linker arm attached to a different position on the pyridine ring (e.g., position 4 or 6). This would present the molecule to the immune system in a unique orientation, potentially leading to a different specificity profile compared to Haptens A and B.

Hapten_Strategies cluster_0 Parent Molecule cluster_1 Conjugation Strategies cluster_2 Resulting Immunogen Parent 2-((2-Bromopyridin-3-yl)oxy)acetic acid HaptenA Hapten A: Conjugate via Carboxyl Group (Exposes Bromopyridine Moiety) Parent->HaptenA HaptenB Hapten B: Conjugate via Pyridine Ring (Exposes Acetic Acid Moiety) Parent->HaptenB HaptenC Hapten C: Conjugate via Alternative Ring Position (Novel Epitope Presentation) Parent->HaptenC Immunogen Carrier Protein (KLH/BSA) HaptenA->Immunogen EDC Coupling HaptenB->Immunogen Crosslinker HaptenC->Immunogen Crosslinker

Caption: Hapten design strategies for antibody production.

1.2. Protocol: EDC-Mediated Conjugation of Hapten A to Carrier Protein

This protocol describes the conjugation of a hapten with a carboxyl group (like Hapten A) to a carrier protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC activates carboxyl groups to form an active intermediate that reacts with primary amines on the carrier protein to form stable amide bonds.[4]

  • Dissolve Hapten: Dissolve 10 mg of Hapten A in 1 mL of Dimethylformamide (DMF).

  • Dissolve Carrier: Dissolve 20 mg of BSA in 4 mL of 0.1 M MES buffer (pH 4.7).

  • Activation: Add 20 mg of EDC and 10 mg of N-hydroxysuccinimide (NHS) to the BSA solution and stir for 15 minutes at room temperature. The addition of NHS stabilizes the active intermediate, increasing coupling efficiency.

  • Conjugation: Add the dissolved hapten dropwise to the activated protein solution.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Dialysis: Transfer the reaction mixture to a dialysis cassette (10 kDa MWCO) and dialyze against 1X Phosphate Buffered Saline (PBS) at 4°C for 48 hours, with at least three buffer changes to remove unreacted hapten and byproducts.

  • Characterization: Confirm conjugation using MALDI-TOF mass spectrometry to observe a mass shift in the protein and quantify the hapten-to-protein ratio using UV-Vis spectrophotometry if the hapten has a unique absorbance peak.[5]

Section 2: Comparative Analysis of Antibody Cross-Reactivity

Once antibodies are generated (e.g., via hybridoma technology for monoclonal antibodies), their performance must be rigorously compared. The primary metric for comparison is cross-reactivity—the degree to which an antibody binds to molecules other than the specific immunizing hapten.

2.1. Competitive ELISA: The Gold Standard for Specificity Screening

A competitive indirect ELISA (ciELISA) is the most effective method for quantifying the cross-reactivity of antibodies against a panel of related small molecules.[6] In this format, free analyte in a sample competes with a coated hapten-protein conjugate for binding to a limited amount of antibody. A higher affinity of the antibody for the free analyte results in a lower signal.

Competitive_ELISA cluster_plate ELISA Plate Well cluster_detection Detection CoatedAntigen Coating Antigen (Hapten-BSA) SecondaryAb Enzyme-Linked Secondary Ab CoatedAntigen->SecondaryAb Binds Primary Ab Antibody Antibody Antibody->CoatedAntigen Binding FreeAnalyte Free Analyte (Test Compound) FreeAnalyte->Antibody Competition for binding Substrate Substrate SecondaryAb->Substrate Enzyme action Signal Colorimetric Signal (Inverse to Analyte Conc.) Substrate->Signal

Caption: Workflow of a competitive indirect ELISA (ciELISA).

Protocol: Competitive Indirect ELISA (ciELISA)

  • Coating: Coat a 96-well microtiter plate with 100 µL/well of the hapten-BSA conjugate (e.g., Hapten A-BSA) at 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of PBS containing 0.05% Tween-20 (PBST).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of 5% non-fat dry milk in PBST. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Add 50 µL of standard solutions of the parent molecule or potential cross-reactants (at various concentrations) to the wells. Then, add 50 µL of the primary antibody (e.g., anti-Hapten A) at a pre-determined optimal dilution. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-goat anti-mouse IgG). Incubate for 1 hour at 37°C.[7]

  • Washing: Wash the plate five times with PBST.

  • Detection: Add 100 µL/well of a suitable substrate (e.g., TMB). Incubate in the dark for 15-30 minutes.[8]

  • Stop Reaction: Stop the reaction by adding 50 µL of 2M H₂SO₄.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot a standard curve of absorbance vs. log concentration. Determine the IC₅₀ value (the concentration of analyte that causes 50% inhibition). Calculate the percent cross-reactivity (%CR) using the formula: %CR = (IC₅₀ of Parent Compound / IC₅₀ of Test Compound) x 100

Comparative Data Summary (Hypothetical)

Test CompoundAntibody vs. Hapten A (IC₅₀, nM)%CR vs. Hapten AAntibody vs. Hapten B (IC₅₀, nM)%CR vs. Hapten B
Parent Molecule 10100%>10,000<0.1%
Derivative 1 (Modified Acetic Acid Chain) 5002%>10,000<0.1%
Derivative 2 (Modified Pyridine Ring) 1567%25100%
Unrelated Pyridine Compound >10,000<0.1%>10,000<0.1%

This hypothetical data illustrates that an antibody raised against Hapten A is highly specific for the bromopyridine end of the molecule, showing low tolerance for modifications there (Derivative 2) but high tolerance for changes to the acetic acid chain (Derivative 1). Conversely, an antibody against Hapten B would be expected to specifically recognize the acetic acid moiety.

2.2. Surface Plasmon Resonance (SPR): A Deeper Dive into Binding Kinetics

While ELISA provides endpoint data, Surface Plasmon Resonance (SPR) offers real-time, label-free analysis of binding kinetics.[9][10] This technique measures changes in the refractive index at the surface of a sensor chip as an antibody (analyte) flows over an immobilized ligand (e.g., a hapten-BSA conjugate).[11] SPR provides invaluable data on association rates (kₐ), dissociation rates (kₑ), and affinity constants (Kₐ).[12]

Experimental Workflow for SPR

  • Ligand Immobilization: The hapten-BSA conjugate is immobilized onto a sensor chip surface.

  • Analyte Injection: The purified antibody is injected at various concentrations over the chip surface, and the binding response is measured over time (association phase).

  • Dissociation: Buffer is flowed over the chip, and the dissociation of the antibody from the ligand is monitored (dissociation phase).

  • Regeneration: A regeneration solution is injected to remove the bound antibody, preparing the chip for the next cycle.

  • Cross-Reactivity Analysis: To test cross-reactivity, the experiment is repeated, but the antibody solution is pre-incubated with different concentrations of the parent molecule or its derivatives. A reduction in the binding response indicates competitive binding.

Comparative Kinetic Data (Hypothetical)

Antibody-Ligand Pairkₐ (1/Ms)kₑ (1/s)Kₐ (M)
Anti-Hapten A + Hapten A-BSA 1.5 x 10⁵2.0 x 10⁻⁴1.3 x 10⁻⁹
Anti-Hapten A + Hapten B-BSA No BindingNo BindingN/A
Anti-Hapten B + Hapten A-BSA No BindingNo BindingN/A
Anti-Hapten B + Hapten B-BSA 2.1 x 10⁵3.5 x 10⁻⁴1.7 x 10⁻⁹

This data reinforces the ELISA findings, showing specific high-affinity binding only between an antibody and the conjugate it was raised against. SPR can further delineate subtle differences in affinity for cross-reactive compounds that may not be apparent from IC₅₀ values alone.

2.3. Western & Dot Blot: Qualitative Confirmation of Binding

Western or Dot Blotting can serve as a straightforward, qualitative method to confirm that the generated antibodies bind specifically to their target hapten-protein conjugates.

Protocol: Dot Blot

  • Membrane Preparation: Spot 1-2 µL of different hapten-protein conjugates (e.g., Hapten A-BSA, Hapten B-BSA) and the unconjugated carrier protein (BSA) onto a nitrocellulose or PVDF membrane. Let it air dry.

  • Blocking: Immerse the membrane in a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[13]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Hapten A) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[14]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[15]

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Washing: Repeat the washing step.

  • Detection: Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the signal using an imaging system. A positive spot should only appear where the antibody specifically binds its corresponding hapten-conjugate.

Conclusion

The development of specific antibodies for small molecules like 2-((2-Bromopyridin-3-yl)oxy)acetic acid is a multi-faceted process where rational immunogen design is the critical first step. As this guide demonstrates, the choice of conjugation strategy directly dictates the resulting antibody's specificity. An antibody generated against a carboxyl-group conjugate (Hapten A) will be highly selective for the bromopyridine portion of the molecule, whereas an antibody from a pyridine-linked conjugate (Hapten B) will target the acetic acid side chain.

A rigorous, multi-platform approach to characterization is essential for selecting the optimal antibody for a given application. Competitive ELISA provides robust quantitative data on cross-reactivity, SPR offers a detailed view of the binding kinetics, and Dot Blotting serves as a rapid qualitative confirmation. By employing these methodologies, researchers can confidently select and validate antibodies with the precise specificity required for their research and development objectives.

References

  • Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5C_28-5Xj82I1ex7Fq7y_jwy99UTx1GZ7JvNrcwNuSBroTwk9D7LgESVvQAwJEjIc6J4DZuq4SpO9ak-npNKI3p01GveVL5C6o1x6zHYqbr0Nb3N-1TmDzXZ1tROlBhQCbjFfkiz9hb0J2w0=
  • Aptamer Group. (2019). Small Molecules Detection With Aptamer Based BLI And ELISA-like Assays. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCzX0tSI2Sur0TUUtf0N-83BFXvlubmRANpg0j-kOyKjVn1Qihas6szAxuhfuy_Uj0iU2xV4KmqFGDqRON1IP9M5uhAlLkR8Uu-DiOy3nrPDMHguypTmc5RhuuHdXmNb6jOl1q3u5qrAn2O9nVVGqnY9AReVyeHH1xSEIub3IL2jfAEBNE6WAWLJOvpguWdyz34RQBiaYkw7ltLQ==
  • Gzella, A., et al. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. National Institutes of Health. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHESHke9UXFyMKPqJ-iv5V95YbJzmCsXmoTb8tj7Z1_KMWm1--CjSrotdKW16ozzFjOQxm7OL_CfZnL8iN8UdTsqL_sYZxJkCjAtR0yizMPWw6mAdO3cOGq5XxPB9to6DeIcQzOuzhwJ9kFrpE=
  • MDPI. (n.d.). Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine. Available at: https://www.mdpi.com/article/10.3390/foods11121726
  • Abcam. (n.d.). Western blot protocol. Available at: https://www.abcam.com/protocols/western-blot-protocol
  • de Medina, P., et al. (2012). Technical note: Hapten synthesis, antibody production and development of an enzyme-linked immunosorbent assay for detection of the natural steroidal alkaloid Dendrogenin A. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/22709869/
  • Affinité Instruments. (2021). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. Available at: https://www.affiniteinstruments.com/blog/spr-to-examine-cross-reactivity-of-antibodies-with-native-and-variant-sars-cov-2-spike-proteins
  • Abcam. (n.d.). Sandwich ELISA protocol. Available at: https://www.abcam.com/protocols/sandwich-elisa-protocol
  • ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01287
  • Google Patents. (n.d.). Method for the detection and measurement of hapten-conjugated biological binding entities by western and dot-blot using anti-hapten antibodies. Available at: https://patents.google.
  • Frontiers. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available at: https://www.frontiersin.org/articles/10.3389/fchem.2022.929848/full
  • PubMed. (2012). Computer-aided molecular modeling study on antibody recognition of small molecules: an immunoassay for triazine herbicides. Available at: https://pubmed.ncbi.nlm.nih.gov/22938262/
  • Reichert Technologies. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. Available at: https://www.reichertspr.com/blog/the-role-of-surface-plasmon-resonance-in-antibody-antigen-interactions-importance-and-advancements-with-reichert-spr-systems/
  • MDPI. (2022). Obtaining a Monoclonal Antibody against a Novel Prometryn-Like Hapten and Characterization of Its Selectivity for Triazine Herbicides. Available at: https://www.mdpi.com/article/10.3390/foods12010079
  • MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Available at: https://www.mdpi.com/article/10.3390/ijms231911563
  • Sigma-Aldrich. (n.d.). ELISA Procedures. Available at: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/elisa/elisa-procedures
  • Thermo Fisher Scientific. (n.d.). Western Blot Protocols and Recipes. Available at: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/western-blot-protocols-recipes.html
  • National Institutes of Health. (2018). Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6316523/
  • ACS Publications. (n.d.). Computer-Aided Molecular Modeling Study on Antibody Recognition of Small Molecules: An Immunoassay for Triazine Herbicides. Available at: https://pubs.acs.org/doi/10.1021/jf302324f
  • Taylor & Francis Online. (n.d.). Production and Characterization of Generic Antibodies Against s-Triazine and Sulfonylurea Herbicides. Available at: https://www.tandfonline.com/doi/abs/10.1080/02772240109358981
  • National Institutes of Health. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8536120/
  • Proteintech. (n.d.). WESTERN BLOTTING. Available at: https://www.ptglab.com/media/2334/western_blot_protocol.pdf
  • Eurofins Discovery. (n.d.). Target Binding Characterization. Available at: https://www.eurofinsdiscoveryservices.
  • Thermo Fisher Scientific. (n.d.). Antibody Production (Immunogen Preparation). Available at: https://www.thermofisher.
  • PubMed. (2012). Enzyme-linked immunosorbent assay-based method to quantify the association of small molecules with aggregated amyloid peptides. Available at: https://pubmed.ncbi.nlm.nih.gov/22195610/
  • PubMed. (2009). 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. Available at: https://pubmed.ncbi.nlm.nih.gov/19592244/
  • MyBioSource. (n.d.). Overview of ELISA Protocol. Available at: https://www.mybiosource.com/learn/elisa/protocol
  • PubMed. (n.d.). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Available at: https://pubmed.ncbi.nlm.nih.gov/12432742/
  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Available at: https://www.criver.com/products-services/discovery-services/in-vitro-services/biophysics/surface-plasmon-resonance-spr-assay
  • National Institutes of Health. (2025). Western Blot: Principles, Procedures, and Clinical Applications. Available at: https://www.ncbi.nlm.nih.gov/books/NBK597931/
  • ACS Publications. (n.d.). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Available at: https://pubs.acs.org/doi/10.1021/ja8099389
  • National Institutes of Health. (2022). Obtaining a Monoclonal Antibody against a Novel Prometryn-Like Hapten and Characterization of Its Selectivity for Triazine Herbicides. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9820527/
  • PubMed. (2015). Hapten synthesis, monoclonal antibody production and development of a competitive indirect enzyme-linked immunosorbent assay for erythromycin in milk. Available at: https://pubmed.ncbi.nlm.nih.gov/25308648/

Sources

A Head-to-Head Comparison of 2-((2-Bromopyridin-3-yl)oxy)acetic Acid with Commercially Available Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Scaffold Evaluation and Experimental Design

In the landscape of modern drug discovery, the selection of appropriate chemical scaffolds is a critical decision that profoundly influences the trajectory of a research program. The pyridine ring, a privileged structure in medicinal chemistry, offers a versatile template for generating novel therapeutics due to its ability to engage in various biological interactions and its favorable physicochemical properties.[1][2] This guide provides a head-to-head comparison of the novel scaffold, 2-((2-Bromopyridin-3-yl)oxy)acetic acid, with two commercially available and structurally related alternatives: 2-((2-chloropyridin-3-yl)oxy)acetic acid and 2-((2-methylpyridin-3-yl)oxy)acetic acid.

Rather than presenting a static list of properties, this guide is structured as a comprehensive experimental workflow. It is designed to empower researchers to generate their own comparative data and make informed decisions based on the specific needs of their projects. We will delve into the synthetic accessibility, reactivity in common coupling reactions, and key ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these scaffolds, providing both established protocols and illustrative data from closely related analogs to guide your evaluation.

The Scaffolds Under Investigation

The three scaffolds at the center of this comparison share a common pyridin-3-yloxy)acetic acid core, a motif that presents a carboxylic acid for potential interactions with biological targets or for further chemical modification. The key point of differentiation lies in the substituent at the 2-position of the pyridine ring: a bromine atom, a chlorine atom, or a methyl group. This seemingly minor variation can have significant implications for the scaffold's utility in a drug discovery campaign.

Scaffold Structure Key Differentiator
Target Scaffold 2-((2-Bromopyridin-3-yl)oxy)acetic acidBromine atom at C2
Commercial Analog 1 2-((2-Chloropyridin-3-yl)oxy)acetic acidChlorine atom at C2
Commercial Analog 2 2-((2-Methylpyridin-3-yl)oxy)acetic acidMethyl group at C2

I. Synthetic Accessibility and Strategy

A reliable and scalable synthetic route is paramount for any scaffold intended for extensive medicinal chemistry efforts. Here, we outline a general and efficient two-step synthesis for these pyridyloxyl acetic acids, based on the well-established Williamson ether synthesis followed by ester hydrolysis.

Experimental Protocol: Two-Step Synthesis

Step 1: Williamson Ether Synthesis

This reaction couples the hydroxyl group of a 2-substituted-3-hydroxypyridine with an ethyl haloacetate to form the corresponding ester.

  • Reagents and Conditions:

    • 2-substituted-3-hydroxypyridine (1.0 eq.)

    • Ethyl bromoacetate or ethyl chloroacetate (1.2 eq.)

    • Potassium carbonate (K₂CO₃) (2.0 eq.)

    • Acetone or Dimethylformamide (DMF) as solvent

    • Reaction is typically stirred at room temperature or heated to 60-80 °C for 4-12 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude ester by flash column chromatography on silica gel.

Step 2: Ester Hydrolysis

The ethyl ester is hydrolyzed to the desired carboxylic acid.

  • Reagents and Conditions:

    • Ethyl 2-((2-substituted-pyridin-3-yl)oxy)acetate (1.0 eq.)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 2.0 eq.)

    • Tetrahydrofuran (THF)/Water or Methanol/Water solvent mixture

    • Stirred at room temperature for 2-6 hours.

  • Work-up and Purification:

    • Acidify the reaction mixture to pH ~3-4 with 1N HCl.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the final carboxylic acid.

Synthesis_Workflow Start 2-Substituted-3-hydroxypyridine Step1 Williamson Ether Synthesis (Ethyl haloacetate, K2CO3) Start->Step1 Intermediate Ethyl 2-((2-substituted-pyridin-3-yl)oxy)acetate Step1->Intermediate Step2 Ester Hydrolysis (LiOH or NaOH) Intermediate->Step2 End 2-((2-Substituted-pyridin-3-yl)oxy)acetic acid Step2->End

Caption: General two-step synthesis of pyridyloxyl acetic acids.

II. Reactivity in Cross-Coupling Reactions: A Gateway to Chemical Diversity

The presence of a halogen atom on the pyridine ring of our target scaffold and Commercial Analog 1 makes them amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This is a significant advantage as it allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. Commercial Analog 2, with a methyl group, lacks this direct handle for cross-coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of the bromo- or chloro-pyridine scaffold with a boronic acid.

  • Reagents and Conditions:

    • 2-((2-halo-pyridin-3-yl)oxy)acetic acid derivative (1.0 eq.)

    • Aryl or heteroaryl boronic acid (1.5 eq.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 - 0.1 eq.)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq.)

    • Solvent (e.g., Dioxane/Water, Toluene/Water)

    • Reaction is typically heated under an inert atmosphere (e.g., Argon or Nitrogen) at 80-110 °C for 6-24 hours.[3]

  • Work-up and Purification:

    • Cool the reaction mixture and dilute with water.

    • Extract with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify the product by flash chromatography or preparative HPLC.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent can significantly impact the efficiency of the Suzuki coupling. For electron-deficient pyridines, electron-rich and bulky phosphine ligands often improve catalytic activity. The relative reactivity of C-Br vs. C-Cl bonds is also a key consideration; C-Br bonds are generally more reactive and may allow for milder reaction conditions compared to their chloro- counterparts.[4]

Suzuki_Coupling Scaffold 2-((2-Halopyridin-3-yl)oxy)acetic acid Catalyst Pd Catalyst + Base Scaffold->Catalyst BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Catalyst Product Coupled Product Catalyst->Product

Caption: Suzuki-Miyaura cross-coupling workflow.

III. Head-to-Head Comparison of ADME Properties

A. Metabolic Stability

Metabolic stability, typically assessed using liver microsomes, provides an indication of how quickly a compound is metabolized by drug-metabolizing enzymes.[5] A higher metabolic stability is generally desirable for achieving a longer in vivo half-life.

Experimental Protocol: Microsomal Stability Assay
  • Materials:

    • Pooled human or rat liver microsomes

    • NADPH regenerating system

    • Test compound (1 µM)

    • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • Procedure:

    • Pre-incubate the test compound with liver microsomes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

    • Quench the reaction with a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining parent compound at each time point by LC-MS/MS.

  • Data Analysis:

    • The percentage of the parent compound remaining is plotted against time.

    • The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated.

Illustrative Comparison: In a study comparing pyridyl and pyrimidyl analogs, the introduction of a nitrogen atom into an aromatic ring (scaffold-hopping from a phenyl to a pyridyl or pyrimidyl group) was shown to increase metabolic stability by reducing the susceptibility to oxidative metabolism.[5] For our scaffolds, we can hypothesize that the electron-withdrawing nature of the bromine and chlorine atoms may influence the metabolic stability compared to the more electron-donating methyl group. Direct experimental comparison is necessary to confirm this.

B. Membrane Permeability

The ability of a compound to cross biological membranes is a critical determinant of its oral bioavailability and distribution to target tissues. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for assessing passive permeability.

Experimental Protocol: PAMPA
  • System: A 96-well filter plate with a lipid-infused artificial membrane separating a donor and an acceptor compartment.

  • Procedure:

    • Add the test compound to the donor wells.

    • Incubate for a defined period (e.g., 4-18 hours) to allow the compound to permeate through the artificial membrane into the acceptor wells.

    • Measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis:

    • The effective permeability coefficient (Pe) is calculated.

Illustrative Comparison: The physicochemical properties of a molecule, such as its lipophilicity (LogP) and polar surface area (TPSA), are key determinants of its passive permeability. While we lack direct PAMPA data for our scaffolds, we can compare their calculated properties.

Scaffold Calculated LogP *Calculated TPSA (Ų) Expected Permeability Trend
2-((2-Bromopyridin-3-yl)oxy)acetic acid~1.5 - 2.0~60Moderate
2-((2-Chloropyridin-3-yl)oxy)acetic acid~1.3 - 1.8~60Moderate
2-((2-Methylpyridin-3-yl)oxy)acetic acid~1.0 - 1.5~60Potentially Lower

*Calculated LogP values can vary depending on the algorithm used.

Generally, compounds with higher LogP values tend to have higher passive permeability, although this is not always a linear relationship. The bromo- and chloro-substituted scaffolds, being more lipophilic than the methyl-substituted analog, may exhibit slightly higher passive permeability. However, experimental validation is essential.

IV. Summary and Recommendations

This guide provides a framework for the systematic evaluation of 2-((2-Bromopyridin-3-yl)oxy)acetic acid against its commercially available analogs.

Feature 2-((2-Bromopyridin-3-yl)oxy)acetic acid 2-((2-Chloropyridin-3-yl)oxy)acetic acid 2-((2-Methylpyridin-3-yl)oxy)acetic acid
Synthetic Accessibility Good (via Williamson ether synthesis)Good (via Williamson ether synthesis)Good (via Williamson ether synthesis)
Reactivity in Cross-Coupling High (amenable to Suzuki, etc.)Moderate (less reactive than bromo)Not directly applicable
Potential for SAR Exploration ExcellentGoodLimited (requires alternative functionalization)
Metabolic Stability (Hypothesized) Moderate to HighModerate to HighModerate
Permeability (Hypothesized) ModerateModeratePotentially Lower

Recommendations for Researchers:

  • For rapid and extensive SAR exploration, 2-((2-Bromopyridin-3-yl)oxy)acetic acid is the superior choice due to the high reactivity of the C-Br bond in a wide range of cross-coupling reactions.

  • 2-((2-Chloropyridin-3-yl)oxy)acetic acid represents a viable, and potentially more cost-effective, alternative for cross-coupling, although reaction conditions may need to be optimized for this less reactive halide.

  • 2-((2-Methylpyridin-3-yl)oxy)acetic acid is a suitable scaffold when cross-coupling is not a primary diversification strategy. It may offer a different metabolic profile that could be advantageous in certain contexts.

Ultimately, the choice of scaffold will depend on the specific goals of the drug discovery program. It is our strong recommendation that researchers utilize the experimental protocols outlined in this guide to generate direct, head-to-head comparative data for these scaffolds within their own experimental systems. This data-driven approach will provide the most reliable basis for selecting the optimal scaffold to accelerate the journey from hit to lead and beyond.

References

  • Huang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents. Chemical Biology & Drug Design, 87(2), 283–289.
  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12, 15385-15406.
  • Littke, A. F., et al. (2000). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 122(17), 4020–4028.
  • Di, L., & Kerns, E. H. (2016).
  • Wohnsland, F., & Faller, B. (2001). High-throughput permeability pH profile and high-throughput pKa using automation and simulation. Journal of medicinal chemistry, 44(6), 923–930.
  • Kansy, M., et al. (2001). Pharmacokinetic optimisation in drug research. Ed. Testa et al, 447-464.
  • Avdeef, A. (2003).
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
  • Evotec. Caco-2 Permeability Assay. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • Singh, U. P., & Singh, R. K. (2020). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC medicinal chemistry, 11(7), 763–795.
  • Al-Zoubi, R. M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 141, 496-505.
  • Pennington, L. D., & Moustakas, D. T. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Future Medicinal Chemistry, 11(24), 3215-3236.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.